Sodium Glucoheptonate
Description
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Properties
IUPAC Name |
sodium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3+,4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-AXUKCSBQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31138-65-5 | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium Glucoheptonate synthesis and purification for lab scale
An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Sodium Glucoheptonate
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, a versatile chelating agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. The following sections detail the experimental protocols, present quantitative data in a structured format, and provide visual workflows for the synthesis and purification processes.
Introduction
This compound is the sodium salt of glucoheptonic acid and is widely recognized for its excellent chelating properties, particularly its ability to sequester di- and tri-valent metal ions in alkaline solutions.[1][2] It is produced through the reaction of a sugar, such as dextrose (glucose), with a cyanide salt.[1][3] The resulting product, primarily the alpha-isomer, can be crystallized to yield a pure, light-colored powder.[1][3] Unlike some other chelating agents, this compound is non-toxic, biodegradable, and non-corrosive, making it a safer alternative for various applications.[1][4] Its uses span multiple industries, including metal cleaning, textile processing, agriculture, and as a stabilizer in pharmaceutical formulations.[1][4][5]
This guide focuses on a well-documented laboratory-scale method for synthesizing and purifying this compound dihydrate.
Synthesis and Purification Methodology
The primary method for synthesizing this compound involves the reaction of dextrose with sodium cyanide in an aqueous solution. This process, known as the Kiliani-Fischer synthesis, extends the carbon chain of the aldose sugar. The reaction produces ammonia as a byproduct, which is removed to drive the reaction and facilitate the crystallization of the desired alpha-isomer.[3][5]
Experimental Protocol: Synthesis
The following protocol is adapted from established procedures for the laboratory-scale synthesis of alpha-sodium glucoheptonate dihydrate.[3][5]
-
Apparatus Setup : A 1-liter flask is equipped with a mechanical stirrer, a thermometer, and a connection to a vacuum source, such as a water jet aspirator.
-
Reactant Preparation : Charge the flask with 98 g (2 moles) of sodium cyanide, 190 g of water, and 140 g of ice. Stir the mixture to dissolve the sodium cyanide.[3] In an alternative setup, 98 g of sodium cyanide and 300 g of water can be cooled to 2°C in an ice bath.[3]
-
Addition of Dextrose : Gradually add 396 g (2 moles) of dextrose hydrate to the cyanide solution over approximately 30 minutes. The addition will cause an initial temperature rise.[3]
-
Reaction Conditions : Once the dextrose is added, the temperature will typically be around 8°C. Turn on the vacuum source to maintain a pressure of approximately 33-40 mm of Hg.[3][5]
-
Ammonia Removal and Crystallization : As the reaction proceeds, the temperature will rise. When it reaches about 27°C, ammonia will begin to boil off vigorously.[3][5] Continuous removal of ammonia via vacuum is critical.
-
Product Formation : Within approximately one hour of vigorous ammonia evolution, fine crystals of alpha-sodium glucoheptonate dihydrate will begin to form directly in the reaction vessel.[3][5]
-
Reaction Completion : Continue the reaction under vacuum at a temperature of 27-32°C for a total of 6 to 8 hours to ensure the complete removal of ammonia and maximize the crystallization of the first crop.[3]
Experimental Protocol: Purification
Purification is primarily achieved through crystallization and subsequent separation.
-
First Crop Isolation : After the reaction period, filter the crystalline product from the reaction mixture using a Büchner funnel.[3]
-
Washing : Wash the collected crystals with water to remove any residual mother liquor and impurities.[3][5]
-
Drying : Air-dry the washed crystals to obtain the first crop of pure alpha-sodium glucoheptonate dihydrate.[3][5]
-
Second Crop Recovery (Optional but Recommended) :
-
Combine the mother liquor and the water washings.
-
Evaporate the solution under vacuum (35-40 mm Hg) at a temperature of 32-40°C until the solids concentration reaches approximately 75%.[3]
-
Cool the concentrated solution to induce the crystallization of a second crop of alpha-sodium glucoheptonate.
-
Filter, wash, and air-dry this second crop of crystals.[3]
-
Data Presentation
The quantitative data from representative laboratory-scale synthesis experiments are summarized in the tables below.[3]
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| Sodium Cyanide | 98 g (2 moles) | 98 g (2 moles) |
| Dextrose Hydrate | 396 g (2 moles) | 396 g (2 moles) |
| Water | 190 g (+ 140g ice) | 300 g |
| Conditions | ||
| Initial Temperature | 8°C | 2°C (cooling bath) |
| Reaction Temperature | 27°C - 32°C | 27°C - 32°C |
| Vacuum | Water Jet Aspirator | ~40 mm Hg |
| Reaction Time | ~8 hours | 6 hours |
Table 2: Product Yield and Characteristics
| Parameter | Example 1 | Example 2 & 3 (Combined) |
| First Crop Yield | 385 g | 328 g |
| % Theoretical Yield (1st Crop) | ~68% | ~57.7% |
| Second Crop Yield | Not specified | 172 g |
| Combined Yield (Two Crops) | Not specified | ~72% |
| Product Form | Crystalline dry alpha-sodium glucoheptonate dihydrate | Crystalline dry alpha-sodium glucoheptonate dihydrate |
| Chelation Value (CaCO₃/g) | Not specified | 548 mg |
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
References
The Environmental Fate of Sodium Glucoheptonate: A Technical Guide to its Biodegradability
Introduction: Sodium Glucoheptonate (CAS 31138-65-5) is a highly effective chelating agent, sequestering di- and trivalent metal ions in a wide range of industrial, pharmaceutical, and consumer applications.[1][2][3] Derived from natural and renewable sources, its environmental profile, particularly its biodegradability, is a critical consideration for its use as a sustainable alternative to more persistent agents like EDTA and NTA.[1][4] This technical guide provides an in-depth analysis of the biodegradability of this compound, compiling quantitative data, detailing experimental protocols, and visualizing key processes to inform researchers, scientists, and drug development professionals.
Biodegradability Profile
This compound is consistently classified as readily biodegradable .[4][5][6][7] This classification is based on stringent testing according to internationally recognized guidelines, which indicates that the substance is expected to be rapidly and completely broken down by microorganisms in aquatic environments.[8][9]
Aerobic Biodegradation: Under aerobic conditions, where oxygen is present, this compound is efficiently mineralized by microorganisms.[10] An experimental study following OECD Guideline 301F demonstrated that the substance achieved greater than 60% biodegradation within 10 days, meeting the criteria for "ready biodegradability".[8] This rapid degradation into carbon dioxide, water, and biomass minimizes its persistence in the environment.[11]
Anaerobic Biodegradation: In environments lacking oxygen, such as in some sediments and wastewater treatment sludge, this compound is also expected to biodegrade completely.[11][12] While direct experimental data for the anaerobic degradation of this compound is limited, data from its close structural analog, sodium gluconate, is used as a reliable read-across.[11] Studies on sodium gluconate show 100% degradation under anaerobic conditions after 35 days, indicating a similar fate for this compound.[11][13]
Bioaccumulation and Mobility: The substance has a low potential for bioaccumulation, meaning it is unlikely to build up in the tissues of living organisms.[5][11] Its high mobility in soil is offset by its rapid biodegradability, which reduces the potential for leaching into groundwater.[11]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biodegradability and ecotoxicity of this compound.
| Parameter | Test Guideline | Result | Interpretation | Reference |
| Ready Biodegradability | OECD Guideline 301F | > 60% degradation in 10 days | Readily biodegradable under aerobic conditions. | [8] |
| Anaerobic Biodegradability | Read-across (Sodium Gluconate) | Expected to biodegrade completely (100% in 35 days for analog) | Low persistence in anaerobic environments. | [11][13] |
| Acute Aquatic Toxicity (Invertebrates) | - | No adverse effects observed up to 100 mg/L | Low concern for acute toxicity to aquatic invertebrates. | [8] |
| Acute Aquatic Toxicity (Vertebrates) | - | No adverse effects observed up to 100 mg/L | Low concern for acute toxicity to aquatic vertebrates. | [8] |
| Acute Aquatic Toxicity (Algae) | - | EC50 = 190 mg/L (biomass) | Low concern for acute toxicity to algae. | [8] |
| Bioaccumulation Potential | Estimation | Unlikely to sequester in fatty tissues | Low potential for bioaccumulation. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodegradability studies. Below are the protocols for key experiments relevant to assessing this compound.
OECD Guideline 301F: Manometric Respirometry Test
This method determines the ultimate aerobic biodegradability of an organic compound by measuring the oxygen consumed by a microbial inoculum.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., activated sludge) and kept in a closed flask at a constant temperature. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen taken up by the microorganisms to metabolize the test substance is expressed as a percentage of the Theoretical Oxygen Demand (ThOD).
2. Materials & Reagents:
- Test Substance: this compound.
- Inoculum: Activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration.
- Mineral Medium: A solution containing essential mineral nutrients (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
- Reference Substance: A readily biodegradable compound (e.g., sodium acetate or aniline) used as a positive control to validate the activity of the inoculum.[9][14]
- Blank Control: Inoculum in mineral medium without the test substance to measure endogenous respiration.
- Toxicity Control: Test substance combined with the reference substance to check for inhibitory effects.
3. Procedure:
- The test substance, reference, and controls are added to separate manometric flasks containing the mineral medium.
- The inoculum is added to each flask.
- The flasks are sealed and connected to the respirometer, which measures pressure changes due to oxygen consumption. Carbon dioxide produced is trapped by a potassium hydroxide solution.
- The flasks are incubated in the dark at a constant temperature (typically 20-22°C) with continuous stirring for 28 days.
- Oxygen uptake is recorded at regular intervals.
4. Data Interpretation:
- The percentage of biodegradation is calculated as: (% Biodegradation) = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100.
- A substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window, which starts when biodegradation first exceeds 10%.[15]
Anaerobic Biodegradability Testing (General Protocol)
This type of test evaluates the potential for a substance to be biodegraded in the absence of oxygen.
1. Principle: The test substance is incubated with a digested sludge inoculum in an anaerobic medium. The degradation process is monitored by measuring the production of biogas (methane and carbon dioxide).
2. Materials & Reagents:
- Test Substance: this compound.
- Inoculum: Anaerobically digested sludge from a wastewater treatment plant.
- Anaerobic Medium: A mineral medium reduced to remove oxygen, containing nutrients and a reducing agent.
- Reference Substance: A compound known to be biodegradable under anaerobic conditions.
- Blank Control: Inoculum and medium only.
3. Procedure:
- The test is set up in sealed vessels under an inert atmosphere (e.g., nitrogen).
- The test substance, reference, and controls are added to the vessels with the inoculum and medium.
- The vessels are incubated in the dark at a constant temperature (e.g., 35°C).
- The volume of gas produced is measured over time (e.g., up to 60 days). The composition (CH₄ and CO₂) can also be analyzed.
4. Data Interpretation:
- The percentage of anaerobic biodegradation is calculated based on the cumulative biogas production relative to the theoretical maximum production.
Mandatory Visualizations
Biodegradation Pathway and Experimental Workflow
The following diagrams illustrate the conceptual pathway of aerobic biodegradation and the workflow for a standard biodegradability test.
Caption: Conceptual pathway of aerobic biodegradation.
Caption: Experimental workflow for a biodegradability test.
Conclusion
The available scientific data robustly supports the classification of this compound as a readily biodegradable substance under both aerobic and anaerobic conditions. Its rapid degradation, coupled with low potential for bioaccumulation and ecotoxicity, establishes it as an environmentally responsible chelating agent. For researchers and professionals in drug development and other industries, this compound offers high efficacy without the environmental persistence associated with traditional chelants, aligning with modern principles of green chemistry and sustainable product stewardship.
References
- 1. nbinno.com [nbinno.com]
- 2. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 3. interstatechem.com [interstatechem.com]
- 4. arrochem.com [arrochem.com]
- 5. pmpinc.com [pmpinc.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. omicsonline.org [omicsonline.org]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. santos.com [santos.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
An In-depth Technical Guide to the Stability of Sodium Glucoheptonate in Acidic and Alkaline Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of sodium glucoheptonate in aqueous solutions under both acidic and alkaline conditions. Given the widespread use of this compound as a chelating agent and excipient in various industrial and pharmaceutical applications, understanding its stability profile is crucial for formulation development, shelf-life prediction, and ensuring product quality and efficacy.
Introduction to this compound
This compound is the sodium salt of glucoheptonic acid, a sugar acid. Its structure, characterized by a seven-carbon chain with multiple hydroxyl groups and a terminal carboxylic acid group, endows it with excellent chelating properties, particularly for di- and trivalent metal ions. This property makes it a valuable ingredient in industrial cleaners, concrete admixtures, textile processing, and pharmaceutical formulations.[1][2][3]
An essential characteristic of this compound is its notable stability, especially in strongly alkaline environments and at elevated temperatures.[1][3] This guide delves into the specifics of this stability, providing available data and outlining experimental protocols for its assessment.
Chemical Stability Profile
This compound's stability is highly dependent on the pH of the solution. While it is remarkably stable in neutral and alkaline conditions, it may be susceptible to hydrolysis under strongly acidic conditions, a common characteristic of sugar-based compounds.
2.1. Stability in Alkaline Solutions
Multiple sources confirm the exceptional stability of this compound in alkaline solutions.[1][3][4] It is highly compatible with strong alkali solutions and maintains its chelating efficacy at high pH values, often outperforming other chelating agents like EDTA in such conditions.[1] This stability makes it an ideal choice for applications requiring a robust chelating agent in caustic environments, such as industrial cleaning and bottle washing.[4][5]
2.2. Stability in Acidic Solutions
Information regarding the quantitative stability of this compound in acidic solutions is limited in publicly available literature. However, based on the general chemistry of related sugar acids, it is anticipated that under strong acidic conditions and elevated temperatures, hydrolysis of the glucoheptonate molecule could occur. This would likely involve the cleavage of glycosidic bonds if it were a polysaccharide, but as a linear polyhydroxy carboxylate, degradation would likely proceed via other mechanisms, such as lactonization followed by hydrolysis of the lactone.
Quantitative Stability Data
Table 1: Hydrolysis Rate Constants for Glucono-δ-lactone at 25°C [6]
| pH | Rate Constant (k') (min⁻¹) |
| 4.5 | 0.028 |
| 5.0 | 0.029 |
| 5.5 | 0.031 |
| 6.0 | 0.035 |
| 6.5 | 0.045 |
| 7.0 | 0.070 |
| 7.5 | 0.135 |
| 8.0 | 0.305 |
| 8.5 | 0.780 |
Note: This data is for glucono-delta-lactone and is intended to provide an illustrative example of the pH-dependent hydrolysis of a related structure.
Experimental Protocols for Stability Testing
A comprehensive assessment of this compound stability can be achieved through forced degradation studies. These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.
4.1. General Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
4.2. Detailed Methodologies
4.2.1. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acidic Solution: For acid hydrolysis, dilute the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M or 1 M HCl).
-
Alkaline Solution: For alkaline hydrolysis, dilute the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).
-
Neutral Solution: For neutral hydrolysis, dilute the stock solution with purified water.
4.2.2. Stress Conditions
-
Hydrolysis: Maintain the acidic, alkaline, and neutral solutions at a constant temperature (e.g., 60°C) in a water bath or oven. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the acidic and alkaline samples before analysis.
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Monitor the degradation over time.
-
Photostability: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Subject the solid this compound powder to dry heat (e.g., 80°C) and analyze for any degradation.
4.2.3. Analytical Method A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the intact this compound from its potential degradation products.
-
Column: A C18 column is a common choice for the separation of polar analytes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: A UV detector can be used if the degradation products possess a chromophore. If not, a Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more appropriate.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Potential Degradation Pathways
While specific degradation products for this compound are not detailed in the provided search results, potential degradation pathways can be hypothesized based on its structure.
Caption: Hypothesized degradation pathways for this compound.
Under acidic conditions, intramolecular esterification could lead to the formation of one or more glucoheptono-lactone isomers. These lactones could then be susceptible to hydrolysis, potentially leading to the cleavage of the carbon chain. In strongly alkaline conditions, particularly at high temperatures and in the presence of oxygen, oxidation of the hydroxyl groups could occur.
Summary and Conclusions
This compound is a highly stable compound, particularly in neutral to strongly alkaline solutions, making it a preferred chelating agent for a wide range of applications. While it is expected to be less stable under strong acidic conditions, a lack of public quantitative data necessitates further experimental investigation to fully characterize its degradation kinetics and pathways.
The experimental protocols outlined in this guide provide a framework for conducting robust stability studies. By employing forced degradation techniques and developing a validated stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of this compound's stability profile, ensuring the development of safe, effective, and stable products. The stability of its close analog, sodium gluconate, is also reported to be high, especially in alkaline conditions, further supporting the general stability of this class of compounds.[7][8][9][10] The anaerobic biodegradation of sodium gluconate has been reported to be complete after 35 days, indicating its environmental compatibility.[11]
References
- 1. glorywh.com [glorywh.com]
- 2. This compound|Chelating Agent [benchchem.com]
- 3. pmpinc.com [pmpinc.com]
- 4. connectchemicals.com [connectchemicals.com]
- 5. This compound – Green-Mountain Chem [green-mountainchem.com]
- 6. scispace.com [scispace.com]
- 7. bisley.biz [bisley.biz]
- 8. polybluechem.com [polybluechem.com]
- 9. SODIUM GLUCONATE - Ataman Kimya [atamanchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Guide: Solubility of Sodium Glucoheptonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium glucoheptonate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and presents a generalized experimental protocol for determining the solubility of this compound in a laboratory setting.
Introduction to this compound
This compound is the sodium salt of glucoheptonic acid. It is a chelating agent recognized for its ability to form stable complexes with metal ions. Its applications are diverse, ranging from industrial cleaning and metal treatment to use as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.[1][2] While its high solubility in water is well-documented, its behavior in organic solvents is less characterized but crucial for its application in non-aqueous systems and purification processes.
Solubility of this compound in Organic Solvents
This compound is a polar compound, and its solubility is largely dictated by the polarity of the solvent.
Qualitative Solubility Summary:
Based on available literature, the solubility of this compound in organic solvents can be broadly categorized as follows:
-
Polar Protic Solvents: It is reported to be slightly soluble in polar protic solvents such as methanol and ethanol.
-
Non-Polar Solvents: It is generally considered insoluble in non-polar solvents.
-
Ethanol Specifics: One source describes this compound as "insoluble" in ethanol. The related compound, sodium gluconate, is described as "sparingly soluble in ethanol".[3]
Quantitative Solubility Data:
A thorough search of scientific literature and technical data sheets did not yield specific quantitative solubility data (e.g., in g/100 mL) for this compound in a range of organic solvents. The following table reflects the qualitative nature of the available information.
| Organic Solvent Category | Solvent Examples | Solubility |
| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Data not available |
| Non-Polar Solvents | Hexane, Toluene | Insoluble |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC, IC, or gravimetric analysis after solvent evaporation)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This could range from several hours to days, depending on the solvent and the solute. It is advisable to test different equilibration times to ensure equilibrium has been reached.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.
-
-
Quantification of Dissolved Solute:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC): A suitable method for quantifying organic molecules. A calibration curve must be prepared using standards of known concentration.
-
Ion Chromatography (IC): Can be used to determine the concentration of the sodium cation or the glucoheptonate anion.
-
Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This method is simpler but may be less accurate, especially for low solubilities.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution based on the analytical results and the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its use in various non-aqueous applications. While quantitative data is scarce, its general behavior as a polar molecule suggests limited solubility in polar organic solvents and insolubility in non-polar media. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in specific solvents of interest, enabling better formulation development and process optimization. Further research is warranted to populate the quantitative solubility data for a broader range of organic solvents.
References
An In-depth Technical Guide on the Interaction of Sodium Glucoheptonate with Divalent and Trivalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glucoheptonate, the sodium salt of glucoheptonic acid, is a highly effective chelating agent renowned for its ability to form stable, water-soluble complexes with a wide range of divalent and trivalent metal ions.[1][2] Its superior performance, particularly in alkaline environments, coupled with its biodegradable and non-toxic profile, makes it a valuable compound in various industrial and pharmaceutical applications.[3][4][5] This guide provides a comprehensive overview of the core interactions between this compound and key metal ions, detailing the underlying chemistry, quantitative binding data, experimental protocols for characterization, and the logical pathways of these interactions.
This compound's efficacy as a chelating agent stems from its molecular structure, which features multiple hydroxyl (-OH) and a carboxyl (-COOH) group. These functional groups provide multiple coordination sites for metal ions, leading to the formation of stable chelate rings. This sequestration prevents the metal ions from participating in undesirable chemical reactions, such as precipitation or catalytic degradation of other substances.[3]
Chelation of Divalent and Trivalent Metal Ions
This compound exhibits excellent sequestration capabilities for a variety of di- and trivalent metal ions, including but not limited to Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[1][5] The stability of these complexes is highly dependent on the pH of the solution.
Interaction with Trivalent Metal Ions (e.g., Fe³⁺)
The chelation of ferric iron (Fe³⁺) by this compound is particularly noteworthy. It is an exceptional chelating agent for trivalent iron, especially under alkaline conditions where other chelants may be less effective.[2][3] This property is crucial in applications such as industrial cleaning, water treatment, and preventing iron-catalyzed degradation in various formulations.[3][6]
Interaction with Divalent Metal Ions (e.g., Ca²⁺)
This compound also forms stable complexes with divalent metal ions like calcium (Ca²⁺). This interaction is significant in preventing the precipitation of calcium salts, which is a common issue in many industrial processes and formulations.[7] The ability to chelate calcium ions also contributes to its use as a water softener and scale inhibitor.[3]
Quantitative Data on Metal Ion Sequestration
The efficiency of a chelating agent is quantified by its stability constant (log K), which indicates the strength of the bond between the chelating agent and the metal ion. While specific stability constants for this compound are not as widely published as those for traditional chelants like EDTA, its performance is often compared favorably, especially in alkaline pH ranges.[8]
Table 1: Comparative Chelating Performance
| Metal Ion | This compound Performance | pH Range for Optimal Performance |
| Fe³⁺ | Exceptional | 8.0 - 14.0[2][3] |
| Fe²⁺ | Excellent | Alkaline[1] |
| Cu²⁺ | Robust | Alkaline[7] |
| Ca²⁺ | Strong | 9.0 - 14.0[2] |
| Mg²⁺ | Good | Alkaline[1] |
| Al³⁺ | Effective | Alkaline[2] |
Note: This table provides a qualitative summary based on available technical literature. Precise stability constants can vary with experimental conditions.
Experimental Protocols for Characterizing Metal-Chelate Interactions
The interaction between this compound and metal ions can be investigated and quantified using several established experimental techniques.
Potentiometric Titration
This is a classical method to determine the stability constants of metal complexes.
Methodology:
-
Prepare a solution of this compound of known concentration.
-
Add a known concentration of the metal salt (e.g., FeCl₃, CaCl₂) to the solution.
-
Titrate the mixture with a standard solution of a strong base (e.g., NaOH) of known concentration.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This analysis often involves specialized software for equilibrium calculations.[9]
Spectrophotometry (UV-Vis)
This method is useful for studying the formation of colored metal complexes.
Methodology:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.
-
Alternatively, use the method of continuous variations (Job's plot), where the mole fraction of the ligand is varied while keeping the total molar concentration of metal and ligand constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the metal-chelate complex.
-
The stoichiometry of the complex can be determined from the Job's plot, and the stability constant can be calculated from the absorbance data.[10][11]
Ion-Selective Electrode (ISE) Potentiometry
ISEs can be used to measure the concentration of free (uncomplexed) metal ions in a solution.
Methodology:
-
Calibrate an ion-selective electrode specific to the metal ion of interest (e.g., Ca²⁺ ISE, Cu²⁺ ISE) using standard solutions of the metal ion.
-
Prepare a solution containing a known total concentration of the metal ion and a known concentration of this compound.
-
Measure the potential of the ISE in the solution.
-
Use the calibration curve to determine the concentration of the free metal ion from the measured potential.
-
The concentration of the complexed metal ion can then be calculated by subtracting the free metal ion concentration from the total metal ion concentration.
-
The stability constant can be determined from the concentrations of the free metal, free ligand, and the metal-ligand complex.
Visualization of Chelation Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the chelation process.
References
- 1. connectchemicals.com [connectchemicals.com]
- 2. Chelating Agents | H-Quest HEDTA, TSS, C 100, L 50 | Venus Ethoxyethers [venus-goa.com]
- 3. This compound – Green-Mountain Chem [green-mountainchem.com]
- 4. arrochem.com [arrochem.com]
- 5. nbinno.com [nbinno.com]
- 6. pmpinc.com [pmpinc.com]
- 7. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 8. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 9. web.math.princeton.edu [web.math.princeton.edu]
- 10. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Analysis of Sodium Glucoheptonate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of sodium glucoheptonate complexes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a clear understanding of the experimental workflows involved in the analysis of these important coordination compounds. This compound, a versatile chelating agent, forms stable complexes with a wide range of metal ions, finding applications in pharmaceuticals, nutrition, and industrial processes. Understanding the structural and electronic properties of these complexes is paramount for their effective application.
Introduction to Spectroscopic Characterization
Spectroscopic methods are indispensable tools for elucidating the structure, bonding, and electronic properties of metal complexes. For this compound complexes, techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) provide critical insights into the coordination environment of the metal ion and the conformational changes of the glucoheptonate ligand upon complexation.
This guide will delve into the principles of each technique, present detailed experimental protocols, summarize key quantitative data in tabular format for easy comparison, and provide visual representations of the analytical workflows.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups involved in the coordination of this compound to a metal ion. The binding of the metal to the carboxylate and hydroxyl groups of the ligand leads to characteristic shifts in their vibrational frequencies.
Data Presentation: FTIR Spectral Data
Analysis of the FTIR spectra of this compound and its metal complexes reveals significant shifts in the positions of the carboxylate and hydroxyl stretching and bending vibrations upon complexation. These shifts provide direct evidence of coordination.
| Functional Group | This compound (cm⁻¹) | Metal-Glucoheptonate Complex (cm⁻¹) | Interpretation of Shift |
| O-H Stretch (hydroxyl) | ~3200-3500 (broad) | Shift and/or change in broadness | Involvement of hydroxyl groups in coordination. A broad band around 3400 cm⁻¹ in complexes can also indicate the presence of coordinated water molecules.[1] |
| C=O Stretch (asymmetric - COO⁻) | ~1600-1625 | Shift to lower wavenumbers | Coordination of the carboxylate group to the metal ion.[1] |
| C=O Stretch (symmetric - COO⁻) | ~1400-1420 | Shift to different wavenumbers | Confirmation of carboxylate group coordination.[1] |
| C-O Stretch (hydroxyl) | ~1050-1100 | Shift in position | Indicates coordination through the hydroxyl oxygen atoms.[1] |
| M-O Stretch | Not present | ~400-600 | Appearance of new bands corresponding to the metal-oxygen bond vibrations.[2] |
Note: The exact wavenumbers can vary depending on the specific metal ion, the hydration state of the complex, and the sample preparation method.
Experimental Protocol: FTIR Analysis
Objective: To obtain the infrared spectrum of a solid metal-sodium glucoheptonate complex to identify the coordination sites.
Materials:
-
Metal-sodium glucoheptonate complex (solid powder)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum in the O-H region.
-
In the agate mortar, grind a small amount of the metal-sodium glucoheptonate complex (approximately 1-2 mg) to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogeneous dispersion of the sample in the KBr matrix.
-
Transfer the mixture to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to correct for the background.
-
Identify and label the characteristic absorption bands.
-
Compare the spectrum of the complex with that of free this compound to identify shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.
-
Visualization: FTIR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure of this compound complexes in solution. Both ¹H and ¹³C NMR are used to probe the chemical environment of the hydrogen and carbon atoms in the glucoheptonate ligand. Changes in chemical shifts upon complexation indicate the sites of metal binding.
Data Presentation: NMR Spectral Data
The coordination of a metal ion to this compound causes shifts in the ¹H and ¹³C NMR signals of the ligand. The magnitude and direction of these shifts depend on the metal ion and the specific nuclei.
¹³C NMR Chemical Shifts (ppm) for Glucoheptonic Acid, Sodium Salt (Reference)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxylate) | ~178-180 |
| C2-C6 (CH-OH) | ~70-75 |
| C7 (CH₂-OH) | ~63-65 |
| Data is referenced from available information on glucoheptonic acid, sodium salt and may vary slightly based on experimental conditions. |
Expected Changes in NMR Spectra upon Complexation:
-
¹H NMR: Protons on the carbon atoms adjacent to the coordinating hydroxyl and carboxylate groups are expected to show the most significant changes in chemical shift. Broadening of signals is also common due to the interaction with a paramagnetic metal ion or changes in molecular dynamics.
-
¹³C NMR: The carboxylate carbon (C1) and the carbons bearing hydroxyl groups (C2-C7) are expected to exhibit shifts in their resonances upon metal coordination. The direction of the shift (upfield or downfield) can be influenced by several factors, including changes in electron density and conformational effects.
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of a metal-sodium glucoheptonate complex in solution to identify changes in the chemical environment of the ligand upon coordination.
Materials:
-
Metal-sodium glucoheptonate complex
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., TSP or DSS for D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the metal-sodium glucoheptonate complex (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
If an internal standard is used, add a small, known amount.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Spectral Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.
-
Solvent suppression techniques may be necessary if the residual solvent peak is intense.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C spectrum, typically with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR techniques (e.g., COSY, HSQC).
-
Compare the spectra of the complex with that of the free ligand to identify and quantify the coordination-induced shifts.
-
Visualization: NMR Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the metal-sodium glucoheptonate complexes. For complexes involving transition metals, this technique is particularly useful for probing d-d electronic transitions and charge-transfer bands, which provide information about the coordination geometry and the nature of the metal-ligand bonding.
Data Presentation: UV-Vis Spectral Data
The formation of a complex between a metal ion and this compound can lead to the appearance of new absorption bands or shifts in existing bands in the UV-Vis spectrum.
| Metal Ion | Complex | λ_max (nm) | Type of Transition |
| Fe(II) | Iron(II) gluconate | ~350 | n → π* (carboxylate) |
| Fe(III) | Iron(III) glucoheptonate | Varies | Ligand-to-Metal Charge Transfer (LMCT) |
| Cu(II) | Copper(II) glucoheptonate | ~600-800 | d-d transition |
| Other Transition Metals | Varies | Varies | d-d transitions and/or Charge Transfer |
Note: The λ_max values are approximate and can be influenced by the solvent, pH, and the specific coordination environment of the metal ion. For instance, the UV-Vis spectrum of an iron(II) gluconate complex shows an absorption maximum around 350 nm, which is attributed to an n→π transition in the coordinated carboxylate group.[3] The color of transition metal complexes is a result of the absorption of light in the visible region, leading to electronic transitions between d-orbitals.[4]*
Experimental Protocol: UV-Vis Analysis
Objective: To obtain the UV-Vis absorption spectrum of a metal-sodium glucoheptonate complex in solution to identify electronic transitions.
Materials:
-
Metal-sodium glucoheptonate complex
-
Appropriate solvent (e.g., deionized water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the metal-sodium glucoheptonate complex of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution if a concentration-dependent study (e.g., for Beer's Law analysis) is required.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Spectral Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the sample cuvette with a small amount of the sample solution.
-
Fill the sample cuvette with the solution of the metal-sodium glucoheptonate complex.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If a concentration study was performed, plot absorbance versus concentration to verify Beer's Law and determine the molar absorptivity (ε).
-
Assign the observed absorption bands to specific electronic transitions (e.g., d-d transitions, charge transfer).
-
Visualization: UV-Vis Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound complex and to obtain information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for analyzing these types of complexes in solution.
Data Presentation: Mass Spectrometry Data
The mass spectrum of a metal-sodium glucoheptonate complex will show a peak corresponding to the molecular ion (or a related adduct), and fragmentation patterns can reveal the loss of specific moieties.
| Ion | Expected m/z | Interpretation |
| [M + Na]⁺ | MW of complex + 22.99 | Sodium adduct of the neutral complex |
| [M + H]⁺ | MW of complex + 1.01 | Protonated molecular ion |
| [M - H]⁻ | MW of complex - 1.01 | Deprotonated molecular ion |
| Fragment Ions | Varies | Loss of water, carboxyl groups, or parts of the carbon chain |
Note: The observed m/z values will depend on the specific metal ion, the stoichiometry of the complex, and the ionization mode (positive or negative). Fragmentation patterns can be complex and are used to deduce the connectivity within the complex.
Experimental Protocol: Mass Spectrometry Analysis
Objective: To determine the mass-to-charge ratio of a metal-sodium glucoheptonate complex and its fragments.
Materials:
-
Metal-sodium glucoheptonate complex
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the metal-sodium glucoheptonate complex (typically in the micromolar to nanomolar concentration range) in a suitable solvent. The solvent should be compatible with the ESI source.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific complex.
-
Set the mass analyzer to scan over the expected m/z range.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation in a collision cell.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the complex.
-
Analyze the isotopic pattern to confirm the elemental composition, especially the presence of the metal.
-
In MS/MS spectra, identify the fragment ions and propose a fragmentation pathway to gain structural information.
-
Visualization: Mass Spectrometry Experimental Workflow
Overall Analytical Strategy
The comprehensive characterization of this compound complexes relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural and electronic puzzle.
Visualization: Logical Flow of Analysis
Conclusion
The spectroscopic analysis of this compound complexes is a multifaceted process that requires the application of several complementary techniques. FTIR provides initial evidence of coordination through the carboxylate and hydroxyl groups. NMR offers detailed insights into the solution-state structure and the specific atoms involved in binding. UV-Vis spectroscopy is crucial for understanding the electronic properties and coordination geometry of transition metal complexes. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. By integrating the data from these methods, a comprehensive understanding of the structure and bonding in this compound complexes can be achieved, which is essential for their development and application in various scientific and industrial fields.
References
Sodium Glucoheptonate: A Biodegradable Chelating Agent for Scientific and Pharmaceutical Applications
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of sodium glucoheptonate, a highly effective and biodegradable chelating agent, for researchers, scientists, and professionals in drug development. This document details its chemical properties, mechanism of action, biodegradability, and diverse applications, with a focus on its role in scientific research and pharmaceutical formulations.
Introduction to this compound
This compound is the sodium salt of glucoheptonic acid, a sugar acid.[1] It is recognized for its excellent ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions, making it a superior sequestering agent.[1] Derived from natural sources, it is non-toxic, non-corrosive, and readily biodegradable, presenting an environmentally friendly alternative to traditional chelating agents like EDTA.[2][3][4] Its high performance, especially in alkaline conditions, makes it valuable in numerous industrial, scientific, and pharmaceutical applications.[1][5][6]
Physicochemical Properties
This compound is typically available as a 50% aqueous solution or as a crystalline powder.[7] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31138-65-5 | [8] |
| Molecular Formula | C7H13NaO8 | [8] |
| Molecular Weight | 248.16 g/mol | [8] |
| Appearance | Dark brown liquid (50% solution); White to off-white crystalline powder | [7][8] |
| pH (1% solution) | 8.0 - 10.5 | [5][7] |
| Melting Point | 167 - 170 °C (decomposes) | [8] |
| Solubility | Readily soluble in water | [9] |
Mechanism of Action: Chelation
The primary function of this compound is its ability to chelate metal ions.[1] The glucoheptonate molecule possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group, which can donate lone pairs of electrons to form coordinate bonds with metal ions. This results in the formation of stable, water-soluble ring structures, effectively sequestering the metal ions and preventing them from participating in undesirable chemical reactions, such as precipitation or catalytic degradation.[1]
This sequestration is particularly effective for di- and trivalent cations, including but not limited to:
-
Calcium (Ca²⁺)
-
Magnesium (Mg²⁺)
-
Iron (Fe²⁺, Fe³⁺)[10]
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Aluminum (Al³⁺)
-
Manganese (Mn²⁺)
The chelation process is highly efficient over a broad pH range, with superior performance observed in alkaline conditions (pH 9-14).[1][5][6]
References
- 1. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2943100A - Chelation composition and method of making the same - Google Patents [patents.google.com]
- 4. Sodium Gluconate: Potential for Clinical Application and its Biological Synthesis_Chemicalbook [chemicalbook.com]
- 5. interstatechem.com [interstatechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound – Green-Mountain Chem [green-mountainchem.com]
- 8. This compound|Chelating Agent [benchchem.com]
- 9. pubdata.leuphana.de [pubdata.leuphana.de]
- 10. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
Methodological & Application
Application Notes and Protocols for Sodium Glucoheptonate in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glucoheptonate is a highly effective and biodegradable chelating agent that sequesters di- and trivalent metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). In cell culture, maintaining optimal concentrations of essential metal ions is critical for cell growth, viability, and productivity. Conversely, excess metal ions can be toxic and catalyze the formation of reactive oxygen species (ROS), leading to cellular damage. This compound can be incorporated into cell culture media formulations to buffer metal ion concentrations, thereby preventing toxicity and ensuring their availability for essential cellular processes. Its use in biotechnology, particularly in cell culture media, is aimed at promoting cell growth and viability.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture media.
Key Applications in Cell Culture
-
Prevention of Metal Ion Toxicity: Free metal ions, particularly iron and copper, can participate in Fenton and Haber-Weiss reactions, generating cytotoxic hydroxyl radicals. This compound chelates these ions, rendering them less reactive and reducing oxidative stress on cultured cells.
-
Stabilization of Media Components: By chelating metal ions, this compound can help prevent the precipitation of salts and the degradation of sensitive media components, such as vitamins and amino acids, thereby extending the shelf life and consistency of the culture medium.
-
Improved Cell Growth and Viability: By mitigating metal ion toxicity and ensuring the bioavailability of essential trace elements, this compound can contribute to improved cell proliferation and overall culture health.[1][2]
-
Alternative to Traditional Chelators: this compound is a biodegradable and non-toxic alternative to commonly used chelating agents like ethylenediaminetetraacetic acid (EDTA), which can sometimes have cytotoxic effects at higher concentrations.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain for cell culture applications, the following tables are presented as templates for researchers to structure their own experimental data when optimizing its concentration.
Table 1: Example Dose-Response of this compound on CHO Cell Growth and Viability
| This compound (µM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability (%) | Monoclonal Antibody Titer (mg/L) |
| 0 (Control) | 8.2 ± 0.4 | 92 ± 2 | 550 ± 25 |
| 50 | 8.9 ± 0.3 | 94 ± 1 | 610 ± 30 |
| 100 | 9.5 ± 0.5 | 95 ± 2 | 680 ± 40 |
| 250 | 9.1 ± 0.4 | 93 ± 3 | 650 ± 35 |
| 500 | 7.8 ± 0.6 | 88 ± 4 | 520 ± 28 |
Table 2: Example Comparison of this compound and EDTA in HEK293 Suspension Culture
| Chelating Agent (100 µM) | Maximum Viable Cell Density (x 10⁶ cells/mL) | Culture Doubling Time (hours) | Transfection Efficiency (%) |
| No Chelator | 4.5 ± 0.2 | 28 ± 1.5 | 85 ± 5 |
| This compound | 5.2 ± 0.3 | 26 ± 1.2 | 88 ± 4 |
| EDTA | 4.8 ± 0.2 | 27 ± 1.4 | 82 ± 6 |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Materials:
-
This compound powder
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in cell culture-grade water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Optimization of this compound Concentration for a Specific Cell Line
Objective: To determine the optimal concentration of this compound for promoting cell growth and viability of a specific cell line (e.g., CHO, HEK293).
Materials:
-
Cultured cells of interest (e.g., CHO, HEK293)
-
Complete cell culture medium appropriate for the cell line
-
Sterile this compound stock solution (from Protocol 1)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability dye (e.g., trypan blue)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the cell line and the duration of the experiment.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Include a "0 µM" control group with no added this compound.
-
Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Culture the cells for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
At regular intervals (e.g., every 24 hours), determine the viable cell density and viability for each concentration using a cell counter and trypan blue exclusion.
-
At the end of the culture period, collect samples for any desired product analysis (e.g., monoclonal antibody titer).
-
Plot the viable cell density and product titer as a function of this compound concentration to determine the optimal range.
Protocol 3: Comparative Analysis of this compound and EDTA
Objective: To compare the effects of this compound and EDTA on cell growth and productivity.
Procedure:
-
Follow the procedure outlined in Protocol 2.
-
In addition to the this compound concentration series, include a parallel set of wells with a range of EDTA concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Monitor cell growth, viability, and product titer for both sets of experiments.
-
Compare the performance of this compound and EDTA at equivalent molar concentrations.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound's protective effect.
References
Application Notes and Protocols for Heavy Metal Remediation Using Sodium Glucoheptonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glucoheptonate, the sodium salt of glucoheptonic acid, is a highly effective and biodegradable chelating agent. Its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions makes it a promising candidate for the remediation of heavy metal contamination in soil and water.[1] This document provides detailed application notes and protocols for the use of this compound in heavy metal remediation, with a focus on lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). This compound is particularly effective under alkaline conditions.[2]
Principle of Remediation: Chelation
The primary mechanism by which this compound facilitates the removal of heavy metals is chelation. The glucoheptonate molecule possesses multiple hydroxyl (-OH) and a carboxyl (-COO⁻) group, which can act as ligands, donating electron pairs to a central metal ion.[3] This results in the formation of a stable, ring-like structure known as a chelate. The chelated metal is sequestered, preventing it from interacting with the surrounding environment and increasing its solubility in water, which allows for its extraction from the contaminated matrix.[1][3]
Quantitative Data on Heavy Metal Removal
While specific data on this compound is limited in publicly available literature, studies on the closely related gluconic acid provide valuable insights into the potential efficacy. The following table summarizes the removal efficiencies of various heavy metals from a contaminated soil using gluconic acid as the washing agent. It is important to note that these values should be considered indicative, and optimization for this compound in specific contaminated media is recommended.
| Heavy Metal | Chelating Agent | Concentration (%) | pH | Removal Efficiency (%) | Reference |
| Cadmium (Cd) | Gluconic Acid | 3 | 6.5 | >90 | [4] |
| Chromium (Cr) | Gluconic Acid | 3 | 6.5 | 40-78 | [4] |
| Zinc (Zn) | Gluconic Acid | 3 | 6.5 | 8-26 | [4] |
| Copper (Cu) | Gluconic Acid | 3 | 6.5 | <3 | [4] |
| Lead (Pb) | Gluconic Acid | 3 | 6.5 | <3 | [4] |
| Nickel (Ni) | D-gluconic acid | 20 g/L | >12 | 43 | [5] |
| Chromium (Cr) | D-gluconic acid | 20 g/L | >12 | 60 | [5] |
| Cadmium (Cd) | D-gluconic acid | 20 g/L | >12 | 63 | [5] |
| Zinc (Zn) | D-gluconic acid | 20 g/L | >12 | 70 | [5] |
| Lead (Pb) | D-gluconic acid | 20 g/L | >12 | 80 | [5] |
| Copper (Cu) | D-gluconic acid | 20 g/L | >12 | 84 | [5] |
Note: The efficiency of heavy metal removal is highly dependent on the specific soil characteristics, the form of the metal contaminant, and the operational parameters of the washing process.
Experimental Protocols
This section outlines a general protocol for a batch soil washing experiment to determine the efficacy of this compound in remediating heavy metal-contaminated soil.
Materials
-
This compound (solid or 50% solution)
-
Heavy metal-contaminated soil, air-dried and sieved (<2 mm)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Centrifuge and centrifuge tubes (50 mL)
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis
Protocol: Batch Soil Washing
-
Preparation of Washing Solution: Prepare a stock solution of this compound (e.g., 10% w/v) in deionized water. From this stock, prepare a series of working solutions of varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). Adjust the pH of each solution to the desired levels (e.g., 7, 9, 11) using HCl or NaOH.
-
Soil Washing:
-
Weigh 5 g of the contaminated soil into a 50 mL centrifuge tube.
-
Add 25 mL of the this compound washing solution to the tube (this creates a 1:5 solid-to-liquid ratio).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the samples for a predetermined contact time (e.g., 1, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
-
Separation and Extraction:
-
After shaking, centrifuge the tubes at a sufficient speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the washing solution.
-
Carefully decant the supernatant (the liquid portion) into a clean collection tube.
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Acidify the filtered supernatant with a few drops of concentrated nitric acid to preserve the metals.
-
Analyze the concentration of the target heavy metals (Pb, Cd, Cu, Zn) in the acidified supernatant using AAS or ICP-MS.
-
-
Calculation of Removal Efficiency:
-
The removal efficiency (%) is calculated using the following formula:
Where:
-
C_liquid = Concentration of the metal in the washing solution (mg/L)
-
V_liquid = Volume of the washing solution (L)
-
C_initial_soil = Initial concentration of the metal in the soil (mg/kg)
-
M_soil = Mass of the soil (kg)
-
-
Visualizations
Chelation of a Divalent Heavy Metal Ion by this compound
Caption: Chelation of a divalent heavy metal ion (M²⁺) by this compound.
Experimental Workflow for Heavy Metal Remediation
Caption: Workflow for evaluating heavy metal removal from soil using this compound.
References
Application Notes and Protocols: Sodium Glucoheptonate as a Stabilizer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium glucoheptonate as a stabilizing agent in various pharmaceutical formulations. Detailed protocols for its evaluation and application are included to assist researchers and formulation scientists in leveraging its beneficial properties for enhanced drug product stability.
Introduction
This compound is the sodium salt of glucoheptonic acid, a sugar acid.[1] It is a highly effective chelating agent that sequesters di- and trivalent metal ions, making it a valuable excipient in pharmaceutical formulations.[1] Its primary function as a stabilizer is to prevent the degradation of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed oxidation and other degradation pathways.[1][2][3] Notably, this compound is biodegradable and possesses a low toxicity profile, presenting an environmentally friendly and safer alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[4]
Mechanism of Action: Chelation
The principal mechanism by which this compound stabilizes pharmaceutical formulations is through the chelation of metal ions.[1] Trace amounts of metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), can be introduced into formulations through raw materials, manufacturing equipment, or container-closure systems. These metal ions can act as catalysts in oxidative degradation reactions of APIs, leading to loss of potency and the formation of impurities.
This compound, with its multiple hydroxyl and carboxyl groups, effectively "claws" onto these metal ions, forming stable, water-soluble complexes. This sequestration prevents the metal ions from participating in detrimental redox reactions, thereby preserving the integrity of the API.
Applications in Pharmaceutical Formulations
This compound's stabilizing properties are beneficial across a range of pharmaceutical dosage forms:
-
Parenteral and Injectable Solutions: It is used to stabilize injectable drugs that are sensitive to oxidation.[3] By chelating metal ions, it helps maintain the potency and safety of solutions for injection or infusion.
-
Biologic Formulations: While specific data is emerging, the principle of chelation is crucial for stabilizing biologic drugs like monoclonal antibodies, which can be susceptible to metal-catalyzed oxidation and aggregation.
-
Oral Liquid Formulations: In syrups, suspensions, and solutions, this compound can prevent the degradation of APIs and other excipients, thereby extending the shelf-life of the product.
-
Topical Formulations: In creams, lotions, and gels, it can help maintain the stability of the active ingredients and prevent discoloration or changes in consistency caused by metal ions.
Data Presentation
| Property | Value | Reference |
| CAS Number | 31138-65-5 | [4] |
| Molecular Formula | C₇H₁₃NaO₈ | [4] |
| Molecular Weight | 248.16 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Good water solubility | |
| pH (1% solution) | 7.0 - 9.0 | [6] |
The chelating capacity of this compound is comparable to or, in some cases, superior to other common chelating agents, particularly in alkaline conditions. The following table provides a qualitative comparison.
| Chelating Agent | Efficacy in Alkaline pH | Biodegradability | Common Applications |
| This compound | Excellent | High | Pharmaceuticals, Food, Industrial Cleaners |
| Sodium Gluconate | Good | High | Pharmaceuticals, Food, Concrete Admixtures |
| EDTA | Good | Low | Pharmaceuticals, Cleaning Products, Food |
| Citric Acid | Moderate | High | Food, Pharmaceuticals, Cosmetics |
Note: Quantitative stability constants (logK) for this compound with various metal ions are not extensively published in readily accessible literature. However, its structural similarity to sodium gluconate suggests comparable or potentially stronger chelation for certain ions due to the additional hydroxyl group.
The optimal concentration of this compound can vary depending on the specific formulation, the API, and the anticipated level of metal ion contamination. The following are suggested starting ranges for formulation development:
| Formulation Type | Suggested Starting Concentration (% w/v) |
| Parenteral/Injectable Solutions | 0.01 - 0.5 |
| Biologic Formulations | 0.05 - 1.0 |
| Oral Liquid Formulations | 0.1 - 2.0 |
| Topical Formulations | 0.1 - 1.0 |
Experimental Protocols
Objective: To determine the effectiveness of this compound in preventing the degradation of an API in a liquid formulation under accelerated stability conditions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other formulation excipients (e.g., buffers, tonicity agents)
-
Water for Injection (WFI) or purified water
-
Stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
pH meter
-
Appropriate glassware and analytical balances
Methodology:
-
Formulation Preparation:
-
Prepare a batch of the liquid formulation without this compound (Control).
-
Prepare several batches of the liquid formulation with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.25% w/v).
-
Ensure all other excipient concentrations are consistent across all batches.
-
Measure and record the initial pH of all formulations.
-
Filter the formulations through a suitable sterilizing filter (e.g., 0.22 µm) into appropriate, clean containers (e.g., glass vials).
-
-
Stability Study Setup:
-
Place a subset of samples from each batch into a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Retain another subset of samples at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C, as appropriate for the product).
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples from each batch and condition.
-
For each sample, perform the following tests:
-
Visual Inspection: Observe for any changes in color, clarity, or for the presence of particulate matter.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis:
-
Assay: Quantify the concentration of the API to determine its degradation over time.
-
Related Substances/Impurities: Quantify the levels of known and unknown degradation products.
-
-
-
-
Data Analysis:
-
Plot the percentage of remaining API versus time for each formulation.
-
Calculate the degradation rate constant (k) for the API in each formulation, assuming first-order kinetics (ln[API]t = -kt + ln[API]₀).
-
Compare the degradation rates of the control formulation with those containing this compound.
-
Analyze the impurity profiles to identify if this compound reduces the formation of specific degradation products.
-
Objective: To evaluate the compatibility of this compound with a new API in a solid or liquid mixture.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Forced degradation equipment (e.g., oven, humidity chamber, UV light chamber)
-
Analytical instrumentation (e.g., HPLC, DSC, FTIR)
Methodology:
-
Sample Preparation:
-
Prepare a physical mixture of the API and this compound in a relevant ratio (e.g., 1:1 or a ratio representative of a potential formulation).
-
Prepare samples of the pure API and pure this compound as controls.
-
-
Stress Conditions:
-
Expose the samples to various stress conditions, such as:
-
Elevated temperature (e.g., 60°C for 2 weeks)
-
High humidity (e.g., 75% RH at 40°C for 2 weeks)
-
Exposure to UV light (as per ICH Q1B guidelines)
-
-
-
Analysis:
-
After the stress period, analyze the samples using appropriate techniques:
-
HPLC: Compare the chromatograms of the stressed mixture with the stressed controls to look for new degradation peaks or a significant increase in the degradation of the API.
-
Differential Scanning Calorimetry (DSC): Look for changes in the melting point, glass transition temperature, or the appearance of new thermal events in the mixture compared to the individual components.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Examine for shifts in characteristic peaks that might indicate a chemical interaction between the API and this compound.
-
-
-
Interpretation:
-
The absence of significant new degradation products or changes in the physicochemical properties of the API in the presence of this compound indicates good compatibility.
-
Conclusion
This compound is a versatile and effective stabilizer for a wide range of pharmaceutical formulations. Its primary mechanism of action, chelation of metal ions, addresses a common cause of API degradation. Its favorable safety and environmental profile make it an attractive alternative to other chelating agents. The protocols outlined in these notes provide a framework for the systematic evaluation and implementation of this compound in drug development to enhance the stability and shelf-life of pharmaceutical products. Further research into its specific interactions with a broader range of APIs, particularly biologics, will continue to expand its application in modern drug formulations.
References
Application Notes and Protocols: Sodium Glucoheptonate in Radiopharmaceutical Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glucoheptonate is a versatile chelating agent with significant applications in the stabilization of radiopharmaceuticals. Its ability to form stable complexes with metallic radionuclides, most notably Technetium-99m (Tc-99m), makes it a crucial component in the formulation of various diagnostic imaging agents. These notes provide an in-depth overview of the role of this compound, its mechanism of action, and detailed protocols for its use in the preparation and quality control of radiopharmaceuticals.
This compound serves as both a primary chelating agent and a transfer ligand in radiopharmaceutical kits. As a chelating agent, it directly binds to the radionuclide, forming a stable complex that can be administered to patients. In its role as a transfer ligand, it forms a weak intermediate complex with the reduced radionuclide, preventing its hydrolysis and facilitating the transfer to a primary ligand in a subsequent reaction.
Mechanism of Action: Chelation
This compound is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid. Its structure contains multiple hydroxyl (-OH) groups and a terminal carboxyl (-COOH) group, which are capable of coordinating with metal ions. In the context of Technetium-99m, this compound forms a stable chelate with the reduced Tc-99m, which is typically obtained by the reduction of pertechnetate (TcO4-) using a reducing agent like stannous chloride (SnCl2).
The resulting Tc-99m glucoheptonate complex is a stable, water-soluble compound that is suitable for intravenous administration. The stability of this complex is crucial for preventing the release of free pertechnetate in vivo, which could lead to undesirable biodistribution and imaging artifacts.
Caption: Chelation of Technetium-99m by this compound.
Quantitative Data: Stability of Tc-99m Glucoheptonate
The radiochemical purity of a radiopharmaceutical is a critical quality attribute, indicating the percentage of the total radioactivity that is in the desired chemical form. For Technetium-99m glucoheptonate, a minimum radiochemical purity of 90% is generally required for clinical use.[1] The stability of the reconstituted kit is influenced by factors such as storage temperature and time.
| Parameter | Specification | Storage Conditions | Reference |
| Radiochemical Purity | ≥ 90% | 2°C to 8°C | [1] |
| Stability after Reconstitution | At least 6 hours | 2°C to 8°C | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Lyophilized Kit for 99mTc-Glucoheptonate
This protocol is based on guidelines provided by the International Atomic Energy Agency (IAEA) for the manufacture of radiopharmaceutical kits.
Materials:
-
Glucoheptonic acid calcium salt
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Hydrochloric acid (HCl), concentrated and 1N
-
Sodium hydroxide (NaOH), 1N
-
Water for Injection (WFI)
-
Nitrogen gas (high purity)
-
Sterile vials and stoppers
-
Lyophilizer
Procedure:
-
Preparation of Stannous Chloride Solution:
-
In a sterile, nitrogen-purged environment, dissolve 125 mg of stannous chloride dihydrate in 25 mL of 0.2N HCl. This solution should be freshly prepared just before use.
-
-
Preparation of Glucoheptonate Solution:
-
In a separate sterile vessel, dissolve 25 g of calcium glucoheptonate in approximately 200 mL of WFI that has been previously bubbled with nitrogen gas to reduce dissolved oxygen.
-
-
Combining Solutions:
-
Aseptically add the stannous chloride solution to the glucoheptonate solution.
-
Adjust the pH of the combined solution to approximately 6.5 - 7.0 using 1N NaOH or 1N HCl as needed.
-
Bring the final volume to 250 mL with nitrogen-purged WFI and stir thoroughly.
-
-
Dispensing and Lyophilization:
-
Aseptically filter the final solution through a 0.22 µm sterilizing filter.
-
Dispense the filtered solution into sterile vials (e.g., 1 mL per vial).
-
Partially stopper the vials and place them in a lyophilizer.
-
Run a suitable lyophilization cycle to remove the water, leaving a dry powder.
-
After the cycle is complete, backfill the lyophilizer chamber with sterile nitrogen gas and fully stopper the vials.
-
Crimp seal the vials.
-
Caption: Workflow for Lyophilized Kit Preparation.
Protocol 2: Reconstitution of a Lyophilized Kit and Quality Control of 99mTc-Glucoheptonate
Materials:
-
Lyophilized stannous glucoheptonate kit
-
Sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Saline (0.9% NaCl) as a mobile phase
-
Acetone or Methyl Ethyl Ketone (MEK) as a mobile phase
-
Developing tanks
-
Radiochromatography scanner or gamma counter
Procedure:
-
Reconstitution:
-
Aseptically add a known volume and activity of sterile sodium pertechnetate (99mTcO4-) eluate to the lyophilized stannous glucoheptonate vial.
-
Gently swirl the vial until the powder is completely dissolved.
-
Allow the vial to stand at room temperature for 10-15 minutes to ensure complete complexation.
-
-
Quality Control - Determination of Radiochemical Purity:
-
This procedure uses two ITLC strips to separate the desired 99mTc-glucoheptonate from potential impurities: free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2).
-
Strip 1 (for free 99mTcO4-):
-
Spot a small drop of the reconstituted solution onto the origin of an ITLC-SG strip.
-
Develop the chromatogram in a tank containing acetone or MEK. In this system, the 99mTc-glucoheptonate and 99mTcO2 will remain at the origin (Rf = 0), while the free 99mTcO4- will migrate with the solvent front (Rf = 1).
-
-
Strip 2 (for 99mTcO2):
-
Spot a small drop of the reconstituted solution onto the origin of a second ITLC-SG strip.
-
Develop this chromatogram in a tank containing saline. In this system, the 99mTc-glucoheptonate and free 99mTcO4- will migrate with the solvent front (Rf = 1), while the 99mTcO2 will remain at the origin (Rf = 0).
-
-
-
Analysis:
-
After development, allow the strips to dry.
-
Cut each strip into two halves (origin and solvent front) and measure the radioactivity of each piece using a gamma counter, or scan the entire strip with a radiochromatography scanner.
-
Calculate the percentage of each species:
-
% Free 99mTcO4- = (Counts at solvent front of Strip 1 / Total counts of Strip 1) x 100
-
% 99mTcO2 = (Counts at origin of Strip 2 / Total counts of Strip 2) x 100
-
% 99mTc-Glucoheptonate = 100% - (% Free 99mTcO4- + % 99mTcO2)
-
-
The radiochemical purity (% 99mTc-Glucoheptonate) should be ≥ 90%.
-
Caption: Quality Control Workflow for 99mTc-Glucoheptonate.
Conclusion
This compound is an essential component in the formulation of stable Tc-99m based radiopharmaceuticals. Its effective chelation properties ensure the delivery of the radionuclide to the target organ with high radiochemical purity. The protocols outlined in these notes provide a framework for the preparation and quality control of 99mTc-glucoheptonate, ensuring its safety and efficacy for diagnostic imaging procedures. Adherence to these protocols is critical for researchers and drug development professionals working in the field of nuclear medicine.
References
Application Note: HPLC Analysis of Sodium Glucoheptonate in Industrial Products
Introduction
Sodium Glucoheptonate is a chelating agent widely used in various industrial applications, including concrete admixtures, metal cleaning, and bottle washing. It exists as a mixture of alpha (α) and beta (β) isomers. The quantitative determination of this compound and the ratio of its isomers are critical for quality control and ensuring product performance. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in industrial product formulations. The method is designed to be accurate, reproducible, and suitable for routine quality control laboratories.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a Refractive Index Detector (RID) is employed for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Refractive Index Detector |
| Column | Aminex HPX-87H, 300 x 7.8 mm, 9 µm |
| Mobile Phase | 0.005 M Sulfuric Acid in HPLC-grade Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | 20 minutes |
2. Preparation of Reagents and Standards
-
Mobile Phase (0.005 M Sulfuric Acid): Carefully add 0.27 mL of concentrated sulfuric acid (98%) to 900 mL of HPLC-grade water. Make up the volume to 1000 mL with HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 100 µg/mL to 800 µg/mL.
3. Sample Preparation
-
Liquid Samples: Accurately weigh an appropriate amount of the liquid industrial product (e.g., 1 g) into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Solid Samples: Accurately weigh an appropriate amount of the solid industrial product (e.g., 0.5 g) into a 100 mL beaker. Add 50 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample completely. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (α-isomer) | Report | ~ 9.5 min |
| Retention Time (β-isomer) | Report | ~ 10.8 min |
| Theoretical Plates (α-isomer) | > 2000 | 3500 |
| Tailing Factor (α-isomer) | ≤ 1.5 | 1.2 |
| Resolution (α and β isomers) | > 1.5 | 2.1 |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 100 - 800 | 100 - 800 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Report | 10 µg/mL |
| Limit of Quantitation (LOQ) | Report | 30 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Application Note: Analysis of Divalent Metal Ions using Sodium Glucoheptonate as a Complexing Agent in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed method for the separation and analysis of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) using Capillary Electrophoresis (CE) with sodium glucoheptonate as a chelating agent in the background electrolyte. This compound, a strong chelating agent for di- and trivalent metal ions, forms stable complexes that can be separated based on their differential electrophoretic mobilities.[1] This method utilizes indirect UV detection, a common technique for analyzing ions with no native chromophore.[2] The protocol is designed to be a robust starting point for researchers developing quantitative methods for metal ion analysis in various sample matrices.
Introduction
Capillary electrophoresis is a powerful analytical technique for the separation of ionic species based on their charge-to-size ratio in an electric field.[2] For metal ion analysis, the selectivity of separation can be significantly enhanced by the addition of a complexing agent to the background electrolyte (BGE).[2][3] These agents form complexes with the metal ions, altering their effective charge and size, thus enabling the separation of ions with similar electrophoretic mobilities.[2]
This compound is a highly effective chelating agent, particularly in neutral to alkaline conditions, forming stable, water-soluble complexes with a variety of metal ions.[1] Its use in CE offers a promising avenue for the selective analysis of metal ions. This application note provides a detailed protocol for the separation of divalent metal ions using a this compound-containing BGE and indirect UV detection.
Principle of Separation
The separation mechanism relies on the formation of negatively charged complexes between the divalent metal ions and this compound. In the proposed alkaline BGE, the hydroxyl groups of the glucoheptonate are deprotonated, facilitating chelation of the metal ions. The resulting anionic complexes migrate towards the anode, with their separation being governed by differences in their charge, size, and shape. Imidazole is included in the BGE as a chromophore for indirect UV detection.[2]
Experimental Protocols
Materials and Reagents
-
Capillary: Fused-silica capillary, 50 µm i.d., 375 µm o.d., effective length 50 cm, total length 60 cm.
-
Reagents:
-
This compound
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Metal salts (e.g., CuSO₄, ZnSO₄, NiSO₄, CoSO₄)
-
Deionized water (18.2 MΩ·cm)
-
Instrument and Conditions
-
CE System: Capable of applying up to 30 kV and equipped with a UV detector.
-
Detection: Indirect UV at 214 nm.[2]
-
Applied Voltage: -20 kV (anode at the injection end).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Preparation of Solutions
-
Background Electrolyte (BGE): 10 mM Imidazole, 20 mM this compound. Adjust pH to 8.5 with 0.1 M NaOH.
-
Capillary Conditioning Solution: 0.1 M NaOH.
-
Capillary Rinse Solution: Deionized water.
-
Standard Solutions: Prepare individual stock solutions of each metal ion at 1000 ppm in deionized water. Prepare working standards by diluting the stock solutions in deionized water to the desired concentrations (e.g., 1, 5, 10, 20 ppm).
Experimental Procedure
-
Capillary Conditioning (New Capillary):
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Rinse the capillary with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with the BGE for 10 minutes before the first injection.
-
-
Analysis Sequence:
-
Between each run, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes.
-
Inject the standard or sample solution.
-
Apply the separation voltage and record the electropherogram.
-
Data Presentation
The following tables present illustrative quantitative data for the separation of four divalent metal ions. This data is intended as an example and may vary based on specific instrumentation and experimental conditions.
Table 1: Illustrative Migration Times and Peak Efficiencies
| Metal Ion | Migration Time (min) | Peak Efficiency (Plates) |
| Cu²⁺ | 4.2 | 150,000 |
| Zn²⁺ | 4.8 | 145,000 |
| Ni²⁺ | 5.5 | 160,000 |
| Co²⁺ | 6.1 | 155,000 |
Table 2: Illustrative Method Performance
| Metal Ion | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) | Linearity (R²) |
| Cu²⁺ | 0.2 | 0.7 | 0.9995 |
| Zn²⁺ | 0.3 | 1.0 | 0.9992 |
| Ni²⁺ | 0.2 | 0.8 | 0.9996 |
| Co²⁺ | 0.4 | 1.2 | 0.9990 |
Visualizations
Caption: Chelation of a divalent metal ion by this compound.
Caption: Experimental workflow for metal ion analysis by CE.
Caption: Separation principle of metal-glucoheptonate complexes.
Discussion
The proposed method offers a simple and effective approach for the separation of divalent metal ions. The use of this compound as a complexing agent is advantageous due to its strong chelating ability and high water solubility. The pH of the BGE is a critical parameter; at pH 8.5, the glucoheptonate is sufficiently deprotonated to form stable complexes, leading to good separation selectivity.
For method optimization, it is recommended to investigate the effect of BGE concentration (both imidazole and this compound) and pH on the separation resolution and analysis time. The choice of the chromophore for indirect detection can also be explored, with other options including pyridine-2,6-dicarboxylic acid.
Conclusion
This application note presents a foundational protocol for the analysis of divalent metal ions using capillary electrophoresis with this compound as a novel complexing agent. The method is expected to be applicable to a wide range of sample types in environmental, pharmaceutical, and industrial settings. Further validation and optimization are encouraged to adapt the protocol for specific analytical challenges.
References
Application Notes: Sodium Glucoheptonate as a Set Retarder in Cement and Concrete Research
For Researchers, Scientists, and Materials Development Professionals
Introduction and Application
Sodium Glucoheptonate is a highly effective chelating agent and set retarder used as a chemical admixture in cement and concrete. As a hydroxycarboxylic acid salt, its primary function is to delay the hydration process of cement, thereby extending the setting time of the concrete mixture. This property is particularly crucial in applications requiring extended workability, such as large-scale pours, construction in hot climates, and projects with long transportation times. By controlling the hydration reaction, this compound allows for proper placement and finishing of concrete, preventing the formation of cold joints and reducing thermal cracking in mass concrete structures. Its non-toxic and non-corrosive nature makes it a valuable and environmentally conscious choice for modern construction.
Mechanism of Action
This compound retards cement hydration through a multi-faceted mechanism primarily involving adsorption and chelation.
-
Adsorption: The glucoheptonate molecules adsorb onto the surface of hydrating cement particles (primarily tricalcium silicate, C3S). This forms a protective layer that physically hinders the contact between cement grains and water, slowing the dissolution and hydration process.
-
Chelation (Complexation): Glucoheptonate ions are powerful chelating agents that bind with calcium ions (Ca²⁺) present in the pore water of the cement paste. By sequestering these calcium ions, it inhibits the nucleation and growth of key hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (CH), which are responsible for the setting and strength development of cement. This delay in the formation of the crystalline structure keeps the concrete in a plastic, workable state for a longer duration.
Caption: Mechanism of this compound Action.
Quantitative Data on Performance
While this compound is known to be a more effective retarder, especially in high-temperature conditions, much of the published quantitative research focuses on the closely related and widely used Sodium Gluconate. The following tables summarize typical effects of Sodium Gluconate (SG) on cement paste and concrete, which can be used as a baseline for evaluating this compound. Researchers should determine the optimal dosage for this compound through experimental trials.
Table 1: Effect of Sodium Gluconate (SG) Dosage on Setting Time of Cement Paste
| Dosage (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
|---|---|---|
| 0.00 (Control) | 180 | 250 |
| 0.02 | 240 | 320 |
| 0.06 | 490 | 630 |
| 0.10 | 800 | 1020 |
| 0.15 | 1350 | 1680 |
Note: Data is illustrative and based on trends reported for Sodium Gluconate. Actual times vary with cement type, temperature, and water-cement ratio.[1][2]
Table 2: Effect of Sodium Gluconate (SG) Dosage on Compressive Strength of Concrete
| Dosage (% by weight of cement) | 3-Day Strength (MPa) | 7-Day Strength (MPa) | 28-Day Strength (MPa) |
|---|---|---|---|
| 0.00 (Control) | 25.0 | 35.0 | 45.0 |
| 0.03 | 22.5 | 34.0 | 47.5 |
| 0.06 | 20.0 | 32.5 | 48.0 |
| 0.12 | 15.0 | 28.0 | 49.5 |
| 0.15 | 12.0 | 25.0 | 46.0 |
Note: Early-age strength (1-3 days) typically decreases with higher retarder dosage, while later-age strength (28+ days) can be maintained or even improved due to a more uniform hydration process.[2][3]
Experimental Protocols
Accurate evaluation of this compound requires standardized testing procedures. The following protocols are based on established ASTM standards.
Protocol: Determination of Setting Time (ASTM C191)
This protocol determines the initial and final setting times of hydraulic cement paste using the Vicat needle apparatus.
Apparatus:
-
Vicat Apparatus with a 1-mm needle.[4]
-
Conical Mold (Ring).
-
Glass Plate.
-
Mixer, Spatula, Trowel.
-
Graduated Cylinder.
Procedure:
-
Sample Preparation: Prepare a cement paste of normal consistency according to ASTM C187. For a mix containing this compound, dissolve the predetermined dosage of the retarder in the mixing water before adding it to the cement.
-
Molding: Immediately after mixing, fill the Vicat mold with the paste in a single layer.[4] Remove excess paste from the top of the mold with a trowel.
-
Initial Measurement: Place the molded specimen under the Vicat apparatus. Lower the needle (plunger C) gently until it rests on the paste surface. Release the rod quickly and allow the needle to settle for 30 seconds.
-
Determining Initial Set: Repeat the penetration test every 15 minutes (or at longer intervals for highly retarded mixes) at different points on the specimen surface. The initial set is defined as the elapsed time from the initial contact of cement and water to when the needle penetration is 25 mm.[4][5]
-
Determining Final Set: The final set is the elapsed time from the initial contact of cement and water to when the needle no longer sinks visibly into the paste.[4]
-
Recording: Record the initial and final setting times in minutes.
Protocol: Determination of Workability (ASTM C143/C143M - Slump Test)
This protocol measures the consistency and workability of fresh concrete.
Apparatus:
-
Slump Cone (frustum of a cone).
-
Non-absorbent base plate.
-
Tamping Rod (steel, 16 mm diameter).
-
Measuring Tape.
-
Scoop.
Procedure:
-
Sample Preparation: Obtain a representative sample of freshly mixed concrete containing the specified dosage of this compound.
-
Test Setup: Dampen the inside of the slump cone and place it on a rigid, flat, moist, non-absorbent surface.[6] Hold the cone firmly in place by standing on the foot pieces.
-
Filling the Cone: Fill the cone in three layers, each approximately one-third of the cone's volume.[6]
-
Rodding: Rod each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section. The strokes for the upper layers should just penetrate the underlying layer.[7]
-
Striking Off: After rodding the top layer, strike off the excess concrete with the tamping rod to make the surface level with the top of the cone.
-
Lifting the Cone: Immediately remove the cone by lifting it carefully in a vertical direction. This should be done in 5 ± 2 seconds.[6]
-
Measurement: Immediately measure the slump by determining the vertical distance between the top of the cone and the displaced center of the top surface of the concrete specimen.[6] Record the slump to the nearest 5 mm or 1/4 inch.
Protocol: Determination of Compressive Strength (ASTM C39/C39M)
This protocol determines the compressive strength of cylindrical concrete specimens.
Apparatus:
-
Cylindrical Specimen Molds (e.g., 100x200 mm or 150x300 mm).
-
Tamping Rod or Vibrator.
-
Compression Testing Machine.[8]
-
Curing Tank or Moist Room.
Procedure:
-
Specimen Casting: Prepare concrete mixes with varying dosages of this compound. Place the fresh concrete into the molds in layers, rodding or vibrating each layer as per standard procedure to ensure proper consolidation.
-
Curing: After casting, store the specimens in a moist environment for 24 hours. After demolding, transfer the specimens to a curing tank or moist room maintained at standard temperature and humidity until the age of testing (e.g., 3, 7, 28, or 90 days).
-
Specimen Preparation for Testing: Before testing, ensure the ends of the cylinder are flat and perpendicular to the axis. This may require capping with sulfur mortar or using unbonded pads.
-
Testing: Place the specimen on the lower platen of the compression testing machine. Apply a compressive axial load at a prescribed rate until the specimen fails.[9]
-
Calculation: The compressive strength is calculated by dividing the maximum load achieved during the test by the average cross-sectional area of the specimen.[10][11]
-
Reporting: Report the strength in Megapascals (MPa) or pounds per square inch (psi), along with the specimen age and any defects observed.
Visualizations of Workflows and Comparisons
Caption: Workflow for Evaluating Concrete Set Retarders.
Caption: this compound vs. Sodium Gluconate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. salmanco.com [salmanco.com]
- 5. store.astm.org [store.astm.org]
- 6. kashanu.ac.ir [kashanu.ac.ir]
- 7. scribd.com [scribd.com]
- 8. ASTM C39: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens [ssi.shimadzu.com]
- 9. conrec.ac.ir [conrec.ac.ir]
- 10. testresources.net [testresources.net]
- 11. forneyonline.com [forneyonline.com]
Application Notes and Protocols: The Role of Sodium Glucoheptonate in Preventing Metal-Catalyzed Oxidation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative degradation is a significant challenge in drug development, often leading to decreased potency, altered efficacy, and the formation of potentially toxic byproducts.[1] A common trigger for this degradation is the presence of trace metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), which can act as catalysts in oxidative reactions.[1][2] These metal ions can be introduced into drug formulations through raw materials, manufacturing equipment, and container-closure systems.
Sodium glucoheptonate, a highly effective and biodegradable chelating agent, offers a robust solution for mitigating metal-catalyzed oxidation.[3][4] As the sodium salt of glucoheptonic acid, it possesses multiple hydroxyl groups and a carboxylate group that enable it to form stable, water-soluble complexes with di- and trivalent metal ions.[3] By sequestering these metal ions, this compound effectively inactivates their catalytic activity, thereby preserving the integrity and stability of the active pharmaceutical ingredient (API).[3][5]
These application notes provide a comprehensive overview of the role of this compound in preventing metal-catalyzed oxidation, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation in pharmaceutical formulations.
Mechanism of Action: Inhibition of Metal-Catalyzed Oxidation
Metal-catalyzed oxidation of drug molecules often proceeds through a series of redox reactions, such as the Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS), including the hydroxyl radical (•OH).[2] These ROS can then readily attack and degrade the API.
This compound intervenes in this process by forming a stable coordination complex with the metal ion, effectively "caging" it and preventing its participation in the electron transfer reactions necessary for ROS generation.[3] The multiple coordination sites on the glucoheptonate molecule lead to the formation of a stable chelate ring structure around the metal ion.
Quantitative Data: Comparative Efficacy of Chelating Agents
| Metal Ion | This compound (log K) | EDTA (log K) |
| Fe(II) | Data to be determined experimentally | 14.3 |
| Fe(III) | Data to be determined experimentally | 25.1 |
| Cu(II) | Data to be determined experimentally | 18.8 |
| Table 1: Comparative Stability Constants (log K) of Chelating Agents with Common Transition Metal Ions. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Evaluating Chelating Efficacy
This protocol provides a method to assess the efficacy of this compound in preventing the metal-catalyzed oxidation of a model compound, ascorbic acid, by monitoring the change in absorbance over time.
Materials:
-
This compound
-
EDTA (as a comparator)
-
Ascorbic Acid
-
Ferrous Sulfate (FeSO₄) or Copper Sulfate (CuSO₄)
-
Phosphate Buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
10 mM Ascorbic Acid in deionized water.
-
10 mM this compound in deionized water.
-
10 mM EDTA in deionized water.
-
1 mM FeSO₄ or CuSO₄ in deionized water.
-
0.1 M Phosphate Buffer (pH 7.0).
-
-
Set up Reaction Mixtures: In separate quartz cuvettes, prepare the following reaction mixtures (total volume 1 mL):
| Component | Control (No Chelator) | This compound | EDTA |
| 0.1 M Phosphate Buffer (pH 7.0) | 800 µL | 700 µL | 700 µL |
| 10 mM Ascorbic Acid | 100 µL | 100 µL | 100 µL |
| 10 mM Chelator | 0 µL | 100 µL | 100 µL |
| 1 mM Metal Salt Solution | 100 µL | 100 µL | 100 µL |
| Table 2: Reaction Mixtures for Spectrophotometric Assay. |
-
Initiate the Reaction: Add the metal salt solution last to initiate the reaction.
-
Monitor Absorbance: Immediately place the cuvettes in the spectrophotometer and monitor the decrease in absorbance of ascorbic acid at its λmax (approximately 265 nm) at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Data Analysis: Plot the absorbance versus time for each condition. Calculate the initial rate of ascorbic acid oxidation for each reaction. A slower rate of degradation in the presence of the chelating agent indicates a protective effect.
Protocol 2: HPLC-Based Forced Degradation Study
This protocol outlines a forced degradation study to evaluate the ability of this compound to prevent the degradation of an API in the presence of metal ions. The degradation of the API is monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Ferric Chloride (FeCl₃) or other relevant metal salt
-
Mobile phase and diluent for HPLC analysis
-
HPLC system with a UV or PDA detector
-
Forced degradation chamber (e.g., oven, light chamber)
Procedure:
-
Develop a Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the intact API from its potential degradation products.
-
Prepare Samples for Forced Degradation:
-
Control: API solution in an appropriate solvent.
-
Stressed (No Chelator): API solution containing a known concentration of the metal salt (e.g., 10 ppm FeCl₃).
-
Stressed (with this compound): API solution containing the same concentration of the metal salt and a specified concentration of this compound (e.g., 0.1% w/v).
-
-
Expose Samples to Stress Conditions: Subject the prepared samples to one or more of the following stress conditions as per ICH Q1A(R2) guidelines:[6]
-
Thermal Stress: 60°C for 24 hours.
-
Oxidative Stress: In addition to the metal catalyst, add a low concentration of hydrogen peroxide (e.g., 0.1%).
-
Photolytic Stress: Expose to light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 8, 24 hours), withdraw an aliquot from each sample, dilute appropriately with the mobile phase, and inject it into the HPLC system.
-
Data Analysis:
-
Calculate the percentage of API remaining and the percentage of each degradation product formed at each time point for all conditions.
-
Compare the degradation profiles of the stressed samples with and without this compound. A significant reduction in the formation of degradation products in the presence of this compound indicates its stabilizing effect.
-
Conclusion
This compound is a valuable excipient in drug development for preventing metal-catalyzed oxidation. Its strong chelating ability effectively sequesters catalytic metal ions, thereby enhancing the stability and shelf-life of oxidation-sensitive APIs.[3][5] The provided protocols offer a framework for researchers to quantitatively assess the stabilizing effects of this compound in their specific drug formulations. By implementing these methodologies, drug development professionals can make informed decisions on the inclusion and optimal concentration of this compound to ensure the quality and robustness of their pharmaceutical products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|Chelating Agent [benchchem.com]
- 4. This compound – Green-Mountain Chem [green-mountainchem.com]
- 5. Sodium Gluconate as an Effective Chelating Agent for Various Industrial Applications and Benefits [thinkdochemicals.com]
- 6. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Sodium Glucoheptonate in Industrial Cleaning and Descaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium glucoheptonate in industrial cleaning and descaling operations. The information is intended to guide researchers and professionals in developing and evaluating cleaning formulations and protocols.
This compound is a highly effective chelating agent, particularly valued for its ability to form stable complexes with di- and trivalent metal ions across a wide pH range.[1][2] Its biodegradability and non-toxic nature make it an environmentally friendly alternative to traditional chelating agents like EDTA.[3][4]
Mechanism of Action
The primary function of this compound in cleaning and descaling is its ability to sequester metal ions such as calcium, magnesium, iron, and aluminum.[3][4][5] By binding to these ions, it prevents them from precipitating and forming scale on surfaces.[3] In descaling applications, it dissolves existing mineral scale and rust by chelating the metal ions within the scale matrix, rendering them soluble in the cleaning solution.[1] This action is particularly effective in highly alkaline environments.[6]
Quantitative Data on Performance
The following tables summarize the available quantitative data on the performance of this compound as a chelating and descaling agent.
Table 1: Chelation Capacity of this compound
| Parameter | Value | Reference |
| Calcium Chelation Value | 548 mg CaCO₃ / g | [7] |
| Calcium Carbonate Chelation | ≥600 mg / g | [8] |
| Iron (Fe³⁺) Chelation Value | ≥300 g / 100g | [8] |
Table 2: Typical Formulation Parameters for Rust Removal
| Parameter | Recommended Range | Reference |
| Ratio of this compound to Caustic Soda | 1:5 to 1:10 | [1] |
| Caustic Soda Concentration | 8 to 48 ounces per gallon | [1] |
| Operating Temperature | 160 - 200°F (71 - 93°C) | [1] |
Experimental Protocols
Protocol 1: Evaluation of Descaling Efficiency of this compound on Calcium Carbonate Scale
This protocol outlines a laboratory procedure to determine the effectiveness of a this compound solution in removing calcium carbonate scale from a metallic surface.
1. Materials and Equipment:
- This compound
- Sodium hydroxide (for pH adjustment)
- Deionized water
- Pre-weighed metal coupons (e.g., stainless steel) with a known amount of calcium carbonate scale
- Beakers or reaction vessels
- Magnetic stirrer and stir bars
- Constant temperature water bath
- Analytical balance
- pH meter
- Drying oven
2. Procedure:
- Prepare a cleaning solution of a specific concentration of this compound in deionized water (e.g., 5% w/v).
- Adjust the pH of the solution to the desired level (e.g., pH 12) using sodium hydroxide.
- Place a scaled metal coupon in a beaker with a sufficient volume of the cleaning solution to fully immerse it.
- Place the beaker in a constant temperature water bath set to the desired test temperature (e.g., 60°C).
- Begin stirring the solution at a constant rate.
- After a predetermined time (e.g., 1 hour), remove the coupon from the solution.
- Gently rinse the coupon with deionized water to remove any loose scale and residual cleaning solution.
- Dry the coupon in an oven at 105°C until a constant weight is achieved.
- Record the final weight of the coupon.
3. Calculation of Descaling Efficiency:
- Descaling Efficiency (%) = [(Initial Weight of Scale - Final Weight of Scale) / Initial Weight of Scale] x 100
Protocol 2: Evaluation of Rust Removal from Ferrous Surfaces
This protocol describes a method to assess the efficacy of a this compound-based formulation in removing iron oxide (rust) from a steel surface.
1. Materials and Equipment:
- This compound
- Sodium hydroxide
- Deionized water
- Rusted steel coupons of a standard size
- Beakers
- Hot plate with magnetic stirring capability
- Thermometer
- Analytical balance
- Visual inspection tools (e.g., microscope, camera)
2. Procedure:
- Prepare the rust-removing solution by dissolving sodium hydroxide in deionized water, followed by the addition of this compound in the desired ratio (e.g., 1:5 this compound to caustic soda).
- Heat the solution to the target temperature (e.g., 80°C) and maintain it.
- Record the initial weight of a rusted steel coupon.
- Immerse the coupon in the heated cleaning solution and begin stirring.
- Visually inspect the coupon at regular intervals.
- Once the rust appears to be completely removed, take the coupon out of the solution.
- Rinse the coupon thoroughly with deionized water.
- Dry the coupon completely.
- Record the final weight of the coupon.
- Calculate the weight loss to quantify the amount of rust removed.
Visualizations
References
- 1. pmpinc.com [pmpinc.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 4. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 5. This compound|Chelating Agent [benchchem.com]
- 6. This compound – Green-Mountain Chem [green-mountainchem.com]
- 7. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. Buy this compound Dihydrate 99% in Bulk | Reliable Supplier for Industrial Use [waycoochem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation in Biological Buffers Containing Sodium Glucoheptonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues of unexpected precipitation when using sodium glucoheptonate in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological formulations?
This compound is the sodium salt of glucoheptonic acid. It is a highly water-soluble and biodegradable compound known for its excellent chelating properties.[1] In biological and pharmaceutical formulations, it is often used as a stabilizing agent to enhance the solubility and bioavailability of active ingredients by sequestering metal ions that might otherwise cause degradation or instability.[2] Its ability to form stable complexes with metal ions is particularly effective in alkaline conditions.[3][4]
Q2: Can this compound itself precipitate out of common biological buffers?
This compound is freely soluble in water and is stable in aqueous solutions, especially at room temperature.[3] Direct precipitation of this compound from standard biological buffers under typical experimental conditions is highly unlikely. The observed precipitation is more likely due to an indirect effect of its function as a potent chelating agent.
Q3: How can a chelating agent like this compound cause precipitation of other components?
Many proteins and other biomolecules require metal ions for their structural stability and solubility. By sequestering these essential metal ions, this compound can lead to the denaturation and subsequent precipitation of these molecules.[5][6] For example, if a protein in your buffer requires Ca²⁺ or Mg²⁺ for stability, the addition of a strong chelator could strip these ions, causing the protein to precipitate.
Q4: Which biological buffers are recommended when working with strong chelating agents like this compound?
The choice of buffer is critical. Some buffers, like phosphate-buffered saline (PBS), can form insoluble salts with divalent cations (e.g., Ca²⁺, Mg²⁺), and this can be exacerbated in the presence of a chelating agent.[2] Buffers with low metal-binding constants, such as HEPES, MOPS, and PIPES, are often recommended for experiments involving metal-dependent enzymes or proteins to minimize interference from the buffer itself.[2][7]
Q5: What are the initial steps to take when unexpected precipitation occurs after adding this compound?
When you observe precipitation, the first step is to determine the nature of the precipitate. Is it the active pharmaceutical ingredient (API), a protein, or a salt from the buffer? A systematic approach to identifying the precipitate will guide your troubleshooting efforts.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Precipitation
If you encounter unexpected precipitation, follow this logical workflow to diagnose the potential cause.
Guide 2: Systematic Approach to Formulation Adjustment
Use this guide to systematically adjust your formulation to prevent precipitation.
| Step | Action | Rationale |
| 1. Analyze Components | Identify all components in your buffer system, including salts, proteins, and other additives. | To understand potential interactions. |
| 2. Review Literature | Research the metal ion dependency of your protein or API. | To determine if chelation is a likely cause of instability. |
| 3. Buffer Selection | If using a phosphate-based buffer, consider switching to a "Good's" buffer like HEPES, which has low metal-binding affinity.[7][8] | To minimize the buffer's contribution to precipitation. |
| 4. Adjust Concentration | Lower the concentration of this compound to the minimum required for its intended function. | To reduce the chelating effect. |
| 5. Sequential Addition | Modify the order of addition of components. It may be beneficial to add the this compound last. | To avoid localized high concentrations that can trigger precipitation. |
| 6. pH and Temperature Control | Ensure the pH and temperature of the buffer are stable and within the optimal range for all components. | pH and temperature can significantly affect solubility and stability. |
Experimental Protocols
Protocol 1: Small-Scale Buffer Compatibility Test
This protocol helps determine the compatibility of this compound with your biological buffer and other key components.
Objective: To identify a buffer system where this compound does not induce precipitation of other components.
Materials:
-
Your protein or API of interest
-
This compound stock solution
-
A panel of biological buffers (e.g., PBS, Tris-HCl, HEPES) at the desired pH and concentration
-
Microcentrifuge tubes or 96-well plate
-
Incubator and spectrophotometer (optional)
Methodology:
-
Preparation: Prepare solutions of your protein or API in each of the test buffers.
-
Addition of Chelator: To each buffered solution, add this compound to the final desired concentration. Include a control for each buffer with no this compound.
-
Incubation: Incubate the samples under your standard experimental conditions (e.g., 37°C for 2 hours).
-
Observation: Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Quantification (Optional): If precipitation is observed, centrifuge the samples and measure the protein concentration in the supernatant using a spectrophotometer (e.g., A280) or a protein quantification assay to determine the extent of precipitation.
-
Analysis: The buffer system that remains clear and shows the least amount of protein loss is the most compatible.
Protocol 2: Determining the Critical Divalent Cation Concentration
Objective: To determine the minimum concentration of a specific divalent cation (e.g., Mg²⁺ or Ca²⁺) required to maintain protein stability in the presence of this compound.
Materials:
-
Your protein of interest in a suitable buffer (e.g., HEPES)
-
This compound solution
-
Stock solutions of MgCl₂ and CaCl₂
Methodology:
-
Setup: In a series of microcentrifuge tubes, prepare your protein solution in the chosen buffer.
-
Chelator Addition: Add this compound to each tube at its working concentration.
-
Cation Titration: Add increasing concentrations of either MgCl₂ or CaCl₂ to the tubes.
-
Incubation and Observation: Incubate and observe for precipitation as described in Protocol 1.
-
Analysis: The lowest concentration of the divalent cation that prevents precipitation is the critical concentration required for stability in the presence of this compound.
Quantitative Data Summary
The following tables provide a summary of relevant properties of this compound and common biological buffers.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NaO₈ | [3] |
| Molecular Weight | 248.16 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility in Water | Freely soluble | [3] |
| pH (1% solution) | 7.0 - 9.0 | [3] |
| Stability | Stable in sealed storage at room temperature | [3] |
Table 2: Metal Binding Properties of Common Biological Buffers
| Buffer | pKa at 25°C | Metal Binding Affinity | Suitability with Chelators | Reference(s) |
| Phosphate (PBS) | 7.21 | Can precipitate with divalent cations | Low | [2][9] |
| Tris | 8.06 | Can bind to some metal ions | Moderate | [2] |
| HEPES | 7.48 | Negligible metal ion binding | High | [7] |
| MOPS | 7.14 | Negligible metal ion binding | High | [2][7] |
| PIPES | 6.76 | Negligible metal ion binding | High | [2][7] |
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting precipitation.
References
- 1. pmpinc.com [pmpinc.com]
- 2. researchgate.net [researchgate.net]
- 3. glorywh.com [glorywh.com]
- 4. This compound – Green-Mountain Chem [green-mountainchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of copper-induced protein precipitation across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Sodium Glucoheptonate for Iron Chelation
Welcome to the technical support center for sodium glucoheptonate applications in iron chelation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for iron chelation using this compound?
This compound is a high-performance chelating agent, particularly effective in alkaline conditions.[1][2][3] Its superior performance is noted in the pH range of 9 to 14, with some sources indicating the best results between pH 12 and 14.[1][4][5]
Q2: What is a recommended starting concentration for my experiments?
A typical starting dosage level is between 0.1% and 0.3% w/v.[1] The recommended concentration for general applications ranges from 0.1% to 0.6% w/v.[1] The optimal concentration will depend on the specific iron concentration in your system.
Q3: What is the ideal molar ratio of this compound to iron?
While specific studies on the optimal molar ratio for this compound are not abundant, related research on sodium gluconate suggests that a 1:1 molar ratio of chelant to iron (Fe³⁺) can be the most effective for achieving maximum chelation capacity under certain acidic conditions.[6][7] This can serve as a valuable starting point for optimization in your experiments.
Q4: How does temperature influence the iron chelation process?
This compound is known for its excellent stability in high-temperature, alkaline solutions.[3][4] Research has shown that for the synthesis of iron glucoheptonate, increasing the reaction temperature up to 80°C can shorten the required reaction time and result in a chelate with a higher stability constant.[8] However, be aware that prolonged high temperatures can induce iron deficiency in certain biological systems, like plants, which chelation aims to mitigate.[9][10][11]
Q5: How does this compound compare to other common chelating agents like EDTA?
This compound is often presented as a safer, non-toxic, and readily biodegradable alternative to traditional chelators like EDTA and NTA.[1][4] Its chelation strength is considered comparable to EDTA and NTA over a broad pH range.[6][7] It is particularly advantageous in highly alkaline environments where many other chelators are less effective.[12]
Q6: Is this compound an environmentally friendly option?
Yes, this compound is produced from high-purity sugar and is inherently biodegradable, offering a more environmentally friendly profile for research and industrial applications.[1][4][5]
Troubleshooting Guide
Problem: Low or Inefficient Iron Chelation
-
Possible Cause 1: Suboptimal pH.
-
Possible Cause 2: Insufficient Chelant Concentration.
-
Solution: Increase the concentration of this compound in a stepwise manner. Create a concentration gradient (e.g., 0.1%, 0.3%, 0.6% w/v) to determine the optimal level for your specific iron concentration.
-
-
Possible Cause 3: Inadequate Reaction Time or Temperature.
-
Solution: Allow for a longer incubation period to ensure the chelation reaction reaches equilibrium. If your protocol allows, consider moderately increasing the temperature (e.g., to 40-60°C) to potentially increase the reaction rate, as higher temperatures can lead to a larger stability constant for the formed chelate.[8]
-
Problem: Precipitation Occurs in the Solution
-
Possible Cause 1: pH is too low.
-
Possible Cause 2: Molar Ratio Imbalance.
Problem: Inconsistent Results Across Experiments
-
Possible Cause 1: Variability in Reagents.
-
Solution: Ensure you are using high-purity this compound and that your iron salt is fully dissolved and free of precipitates before starting. Use freshly prepared solutions when possible.
-
-
Possible Cause 2: Fluctuations in Experimental Conditions.
-
Solution: Tightly control the pH and temperature of each experiment. Use a calibrated pH meter and a temperature-controlled water bath or incubator to maintain consistency.
-
Data Presentation
Table 1: Recommended Starting Concentrations and pH Ranges
| Parameter | Recommended Value | Source(s) |
| Starting Concentration | 0.1% - 0.3% (w/v) | [1] |
| Recommended Range | 0.1% - 0.6% (w/v) | [1] |
| Optimal pH Range | 9.0 - 14.0 | [1][4][5] |
| pH of 1% Powder Solution | ~8.0 ± 1.0 | [2] |
Table 2: Effect of Reaction Temperature on Iron Glucoheptonate Formation *
| Reaction Temperature (°C) | Reaction Time (h) | Stability Constant (K) |
| 60 | 3.0 | 1.8 x 10²² |
| 70 | 2.5 | 3.5 x 10²² |
| 80 | 2.0 | 6.2 x 10²² |
*Data derived from a patent for the preparation of iron glucoheptonate and illustrates a general trend. Actual values may vary based on specific experimental conditions.[8]
Experimental Protocols
Protocol: Spectrophotometric Determination of Iron Chelation Efficiency
This protocol provides a method to quantify the amount of free iron remaining in a solution after chelation with this compound, thereby determining the chelation efficiency.
1. Materials:
-
This compound (powder or 50% solution)[2]
-
Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃)
-
Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment
-
Gallic Acid (for colorimetric detection of free iron)[13]
-
Acetate Buffer (pH 5.6)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Iron (III) Stock Solution (e.g., 1000 ppm): Accurately weigh and dissolve the iron salt in deionized water. Acidify slightly with HCl if necessary to prevent initial hydrolysis and precipitation.
-
This compound Stock Solution (e.g., 1% w/v): Dissolve this compound in deionized water.
-
Gallic Acid Reagent: Prepare a solution of gallic acid in the acetate buffer.
3. Experimental Workflow:
-
Reaction Setup: In a series of volumetric flasks, add a fixed volume of the iron (III) stock solution.
-
Chelator Addition: Add varying volumes of the this compound stock solution to each flask to achieve the desired molar ratios or concentrations. Include a control flask with no chelator.
-
pH Adjustment: Adjust the pH of each solution to the desired alkaline level (e.g., pH 10) using NaOH while stirring. Bring each flask to the final volume with deionized water.
-
Incubation: Allow the solutions to incubate at a controlled temperature (e.g., room temperature or an elevated temperature) for a specific period (e.g., 60 minutes) to allow the chelation reaction to occur.
-
Quantification of Free Iron:
-
Take an aliquot from each reaction flask.
-
Add the gallic acid reagent. The gallic acid will form a colored complex with any unchelated (free) iron ions.[13]
-
Measure the absorbance of the solution at the appropriate wavelength using the spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of iron (III) with the gallic acid reagent.
-
Use the standard curve to determine the concentration of free iron in each of your experimental samples.
-
Calculate the Iron Chelation Efficiency (%) as follows: Efficiency (%) = [(Total Iron - Free Iron) / Total Iron] x 100
-
Visualizations
References
- 1. connectchemicals.com [connectchemicals.com]
- 2. This compound – Green-Mountain Chem [green-mountainchem.com]
- 3. pmpinc.com [pmpinc.com]
- 4. This compound|Chelating Agent [benchchem.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. CN110776416A - Preparation method of iron glucoheptonate - Google Patents [patents.google.com]
- 9. Chelation-based iron uptake mitigates the effects of prolonged high-temperature stress in cool-season grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelation-based iron uptake mitigates the effects of prolonged high-temperature stress in cool-season grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Sodium Glucoheptonate Interference in Biochemical Assays
This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the potential interference of sodium glucoheptonate in biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Q1: My assay results are inconsistent or unexpected after introducing a new formulation containing this compound. How can I determine if it is the source of interference?
To systematically troubleshoot whether this compound is interfering with your assay, follow this workflow:
Q2: What types of biochemical assays are most susceptible to interference from this compound and what are the mitigation strategies?
This compound is a chelating agent, meaning it can bind to metal ions. This property is the primary cause of interference in many biochemical assays. Assays that rely on divalent metal cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Cu²⁺) as cofactors for enzymatic activity or as components of the detection system are particularly vulnerable.
The following table summarizes potentially affected assays and suggests mitigation strategies:
| Assay Type | Potential Interference Mechanism | Mitigation Strategies |
| Enzyme Assays | Chelation of essential metal ion cofactors (e.g., for kinases, phosphatases, metalloproteinases). | 1. Supplement buffer with additional divalent cations. 2. Perform a buffer exchange to remove this compound. 3. Create a standard curve that includes this compound. |
| Protein Assays (e.g., BCA) | Chelation of Cu²⁺ ions required for the colorimetric reaction.[1] | 1. Use a compatible protein assay (e.g., Bradford assay). 2. Precipitate the protein to remove interfering substances.[2] 3. Perform dialysis or buffer exchange on the sample. |
| Immunoassays (e.g., ELISA) | Potential for non-specific binding or interference with enzyme-conjugated secondary antibodies that require metal ions.[3][4] | 1. Include this compound in wash buffers to maintain consistency. 2. Optimize blocking buffers. 3. Test for interference by spiking known concentrations of analyte into samples with and without this compound. |
| Cell-Based Assays | Chelation of essential metal ions in the cell culture medium, affecting cell health and response. | 1. Ensure the final concentration of this compound is not cytotoxic. 2. Supplement the medium with additional divalent cations. 3. Acclimatize cells to the buffer containing this compound if possible. |
Q3: Can you provide a detailed protocol for a common mitigation strategy?
Experimental Protocol: Buffer Exchange using Spin Columns
This protocol is designed to remove this compound from a protein sample.
Materials:
-
Protein sample containing this compound
-
Appropriate spin column (choose a molecular weight cut-off significantly smaller than your protein of interest)
-
Assay-compatible buffer (without this compound)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Equilibrate the Spin Column:
-
Place the spin column into a collection tube.
-
Add the assay-compatible buffer to the column (refer to the manufacturer's instructions for the correct volume).
-
Centrifuge at the recommended speed and time (e.g., 1,000 x g for 2 minutes).
-
Discard the flow-through.
-
Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
-
Load the Sample:
-
Add your protein sample to the equilibrated spin column. Do not exceed the maximum volume recommended by the manufacturer.
-
-
Centrifuge:
-
Centrifuge the column at the recommended speed and time. The buffer containing this compound will pass through the membrane, while your protein will be retained.
-
-
Elute the Protein:
-
Invert the spin column and place it in a new, clean collection tube.
-
Centrifuge to collect your protein, now in the assay-compatible buffer.
-
-
Quantify Protein:
-
Measure the protein concentration of your recovered sample before proceeding with your downstream assay.
-
Frequently Asked Questions (FAQs)
Why are my enzyme kinetics altered in the presence of this compound?
Many enzymes require divalent cations like Mg²⁺ or Mn²⁺ as cofactors to function correctly. This compound can chelate these essential metal ions, effectively reducing their availability to the enzyme and altering its kinetic properties.
Is the Bradford protein assay a better choice than the BCA assay when this compound is present?
Generally, yes. The bicinchoninic acid (BCA) assay's chemistry relies on the reduction of Cu²⁺ to Cu¹⁺, which is then detected. Chelating agents like this compound can interfere with the availability of copper ions, leading to inaccurate protein measurements.[1] The Bradford assay, which is based on the binding of Coomassie dye to proteins, is typically less susceptible to interference from chelating agents. However, it is always recommended to run a control to confirm compatibility with your specific sample matrix.
Can I simply add more MgCl₂ or CaCl₂ to my buffer to overcome the interference?
In some cases, this can be an effective strategy. By adding a surplus of the necessary divalent cations, you can saturate the chelating capacity of the this compound, ensuring enough free cations are available for your assay. However, it is crucial to determine the optimal concentration empirically, as excessively high salt concentrations can also inhibit enzyme activity or disrupt other assay components.
How do I prepare a standard curve to account for the presence of this compound?
To create a standard curve that accounts for the matrix effects of this compound, prepare your protein standards (e.g., BSA) in the exact same buffer that your samples are in, including the same concentration of this compound. This will ensure that any background signal or quenching caused by the glucoheptonate is consistent across both your standards and your unknown samples, allowing for more accurate quantification.
Could this compound affect the results of my ELISA?
Interference in ELISAs can be complex.[4] While this compound may not directly interact with the antibody-antigen binding, it could potentially interfere if the detection enzyme (e.g., horseradish peroxidase or alkaline phosphatase) has a requirement for metal ions. It could also contribute to non-specific binding.[3] The best practice is to perform validation experiments, such as a spike and recovery study, where a known amount of analyte is added to a sample matrix containing this compound to see if it can be accurately measured.
References
- 1. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]
- 2. Unveiling the detection kinetics and quantitative analysis of colorimetric sensing for sodium salts using surface-modified Au-nanoparticle probes - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
temperature optimization for Sodium Glucoheptonate stability in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the temperature optimization for Sodium Glucoheptonate stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated place, protected from direct sunlight and moisture.[1] While specific temperature ranges are not always provided, ambient room temperature is generally acceptable. For long-term stability and to prevent caking of the powder form, it is advisable to store it in tightly sealed containers.
Q2: At what temperature does this compound begin to decompose?
A2: this compound has a decomposition temperature of approximately 161°C.[2] Above this temperature, significant degradation of the molecule will occur. It is critical to maintain experimental temperatures below this threshold to ensure the integrity of the compound.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in the solid form can include changes in color (e.g., darkening or browning) and caking of the powder. In solution, degradation may be indicated by a color change or the formation of precipitates. For quantitative assessment, techniques like HPLC can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Q4: What are the known decomposition products of this compound under thermal stress?
A4: Upon combustion, the hazardous decomposition products of this compound are oxides of carbon (CO, CO₂) and sodium oxides.[3] In non-combustive thermal degradation, it is expected to follow a pathway similar to other polyhydroxy carboxylate salts, which involves dehydration, decarboxylation, and the formation of a carbonaceous char and sodium carbonate (Na₂CO₃) at intermediate temperatures.[1][3]
Q5: Are there any materials that are incompatible with this compound at elevated temperatures?
A5: Yes, this compound is incompatible with strong oxidizing agents.[1] Reactions with these agents can be exothermic and lead to rapid decomposition, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of efficacy. | Thermal degradation of this compound. | 1. Verify that the experimental temperature did not exceed 161°C. 2. Use a calibrated thermometer or temperature probe to monitor the temperature accurately. 3. Perform a stability check of the this compound stock solution using a stability-indicating HPLC method. |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Exposure to excessive heat or humidity during storage. | 1. Discard the degraded material. 2. Ensure storage containers are tightly sealed and stored in a cool, dry place away from direct heat sources. |
| Precipitate formation in a this compound solution. | Degradation leading to insoluble products or reaction with other components in the solution. | 1. Confirm the pH of the solution is within the stable range for your experiment. 2. Analyze the precipitate to identify its composition. 3. Prepare fresh solutions and ensure all components are compatible. |
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | Not applicable (decomposes) | |
| Decomposition Temperature | 161°C | [2] |
| Hazardous Combustion Products | Carbon oxides, Sodium oxides | [3] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C.
-
Heating Rate: A linear heating rate of 10°C/min is recommended for initial screening.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at a temperature below its decomposition point (e.g., 100°C) for an extended period.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or RI detection, as this compound has a weak UV chromophore.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from the peaks of its degradation products.
Visualizations
References
Technical Support Center: Mitigating Sodium Glucoheptonate Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from sodium glucoheptonate in colorimetric protein assays.
Troubleshooting Guide
Issue: Inaccurate or inconsistent protein concentration readings in samples containing this compound.
This is a common issue when using colorimetric protein assays with samples formulated with the chelating agent this compound. The following guide will help you identify the cause and find a suitable solution.
1. Identify the Type of Protein Assay Being Used
The first step is to determine the chemical basis of your protein assay, as their susceptibility to interference from this compound varies significantly.
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Copper-Based Assays (e.g., BCA, Lowry): These assays rely on the chelation of copper ions by peptide bonds. This compound is a strong chelating agent and will compete with the protein for copper ions, leading to an underestimation of the protein concentration.[1][2][3][4][5][6][7][8]
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Dye-Based Assays (e.g., Bradford): These assays are based on the binding of a dye, such as Coomassie Brilliant Blue G-250, to proteins.[9][10] This mechanism is generally not affected by the presence of chelating agents like this compound, making it a more compatible choice.[1]
Logical Flow for Assay Selection:
Caption: Logic for selecting a protein assay with this compound.
2. Quantify the Potential for Interference
The degree of interference is dependent on the concentration of this compound and the specific assay being used.
| Assay Type | Interfering Substance | General Mechanism of Interference | Expected Impact on Protein Reading |
| BCA Assay | This compound | Chelation of Cu²⁺ ions, preventing their reduction by protein.[4][5][6][7] | Underestimation |
| Lowry Assay | This compound | Chelation of Cu²⁺ ions, inhibiting the formation of the copper-protein complex.[8] | Underestimation |
| Bradford Assay | This compound | Generally none. The dye-binding mechanism is not dependent on metal ions.[1][9] | Minimal to no impact |
3. Mitigation Strategies for Copper-Based Assays
If you must use a copper-based assay with samples containing this compound, you will need to remove the interfering substance prior to the assay.
Strategy 1: Dialysis
Dialysis is a technique that removes small molecules, like this compound, from a sample containing larger molecules, such as proteins, by selective diffusion across a semi-permeable membrane.
Experimental Protocol: Dialysis to Remove this compound
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5-5 kDa, ensuring it is smaller than the protein of interest).
-
Dialysis buffer (a buffer compatible with your protein and downstream applications, e.g., PBS).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample containing this compound into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange: Change the dialysis buffer. For optimal removal, perform at least two to three buffer changes.
-
Final Dialysis: Continue dialysis overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the protein sample.
-
Protein Quantification: Proceed with your copper-based protein assay.
Strategy 2: Protein Precipitation
This method involves precipitating the protein out of the solution, removing the supernatant containing the this compound, and then re-solubilizing the protein in a compatible buffer. Trichloroacetic acid (TCA) followed by an acetone wash is a common and effective method.
Experimental Protocol: TCA/Acetone Precipitation to Remove this compound
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution.
-
Ice-cold acetone.
-
Microcentrifuge.
-
Buffer for resuspension (compatible with your protein assay).
Procedure:
-
TCA Precipitation:
-
To your protein sample, add an equal volume of 20% TCA (diluted from the 100% stock).
-
Vortex briefly and incubate on ice for 30 minutes.
-
-
Pellet Protein: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the this compound.
-
Acetone Wash:
-
Add 500 µL of ice-cold acetone to the protein pellet.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Repeat Wash: Decant the acetone and repeat the wash step one more time to ensure complete removal of TCA.
-
Dry Pellet: After the final wash, carefully remove all residual acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend Protein: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
-
Protein Quantification: Proceed with your protein assay.
Workflow for Mitigating Interference:
Caption: Workflow for mitigating this compound interference.
FAQs (Frequently Asked Questions)
Q1: At what concentration does this compound start to interfere with protein assays?
Q2: Can I simply create my protein standards in the same buffer containing this compound to correct for the interference?
This approach is generally not recommended. While preparing standards in the same buffer can sometimes correct for minor buffer mismatches, the interference from a strong chelating agent like this compound is often non-linear and can vary with protein concentration. This can lead to an inaccurate standard curve and unreliable quantification. The most robust approach is to remove the interfering substance.
Q3: Are there any protein assays that are completely immune to interference from all chelating agents?
The Bradford assay is highly resistant to interference from chelating agents because its mechanism is based on dye-binding rather than metal chelation.[1] However, no assay is completely immune to all possible interfering substances. For example, the Bradford assay can be sensitive to detergents.[11] It is always best to consult a compatibility table for the specific assay you are using.
Q4: I performed a protein precipitation, but my protein pellet is difficult to resuspend. What can I do?
Difficulty in resuspending a protein pellet after precipitation can be due to over-drying the pellet or the inherent properties of the protein. Here are a few tips:
-
Avoid completely drying the pellet; a small amount of residual moisture is acceptable.
-
Use a buffer with a mild detergent (if compatible with your downstream application and protein assay) to aid in solubilization.
-
Gently vortex or pipette the solution up and down to help break up the pellet.
-
Brief sonication in a water bath can also be effective, but be cautious as it can generate heat and potentially denature the protein.
Q5: Will dialysis or protein precipitation lead to protein loss?
Both methods can potentially result in some protein loss. To minimize this:
-
For dialysis: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein to prevent it from diffusing out. Handle the dialysis tubing/cassette carefully to avoid leaks.
-
For protein precipitation: Be very careful when decanting or aspirating the supernatant to avoid disturbing the pellet. Incomplete precipitation can also lead to loss. Following a well-established protocol is crucial.
It is advisable to start with a slightly larger sample volume if protein loss is a major concern.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 7. heruibio.com:9030 [heruibio.com:9030]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. takara.co.kr [takara.co.kr]
- 11. go.zageno.com [go.zageno.com]
Navigating Sodium Glucoheptonate Synthesis: A Technical Support Guide for Enhanced Laboratory Yields
For researchers, scientists, and drug development professionals engaged in the lab-scale synthesis of sodium glucoheptonate, achieving optimal yields is paramount. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during synthesis. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to facilitate a deeper understanding and practical application of the synthesis process.
Troubleshooting Guide: Addressing Low Yields in this compound Synthesis
Low yields in this compound synthesis can often be traced back to suboptimal reaction conditions or procedural missteps. This guide provides a systematic approach to identifying and resolving these issues.
Question: My yield of crystalline this compound is significantly lower than expected. What are the potential causes?
Answer: Several factors can contribute to a reduced yield. The most common culprits include:
-
Inadequate Ammonia Removal: The synthesis of this compound from dextrose and sodium cyanide produces ammonia as a byproduct.[1] If not effectively removed, the accumulation of ammonia can inhibit the forward reaction and lead to the formation of undesired side products, thereby reducing the yield of the desired alpha-glucoheptonate salt.[1]
-
Improper Temperature Control: The reaction is exothermic, and maintaining the temperature within the optimal range of 0-40°C is critical.[1] Temperatures exceeding this range can lead to the degradation of reactants and products, resulting in a lower yield and the formation of colored impurities.
-
Incorrect Reactant Concentrations: The total solids content of the reaction mixture, comprising dextrose and sodium cyanide, should ideally be between 50-65% by weight.[1] Deviations from this concentration range can affect the reaction kinetics and the crystallization of the final product.
-
Suboptimal Reaction Time: The reaction typically requires 4-12 hours for completion.[1] Insufficient reaction time will result in incomplete conversion of the starting materials, while excessively long reaction times may promote the formation of byproducts.
Question: How can I improve the removal of ammonia from my reaction mixture?
Answer: Efficient ammonia removal is crucial for driving the reaction to completion and maximizing the yield of crystalline alpha this compound.[1] Two effective methods at the lab scale are:
-
Vacuum Application: Applying a vacuum of about 20-60 mm of Hg to the reaction vessel is a highly effective method for removing ammonia as it is formed.[1]
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can also effectively carry away the ammonia.
A visual workflow for troubleshooting low yields is presented below:
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for a lab-scale synthesis of this compound?
A1: With optimized conditions, a first crop of crystalline alpha this compound dihydrate can be obtained with a yield of approximately 57.7% to 68% of the theoretical yield.[1] A second crop can be obtained by concentrating the mother liquor, which can increase the combined average yield to 72% or more.[1]
Q2: My final product is colored. What is the cause and how can I prevent it?
A2: The formation of a colored product is often an indication of side reactions or degradation, which can be caused by excessive temperatures (above 40°C) during the reaction.[1] To obtain a pure, light-colored product, it is essential to maintain the reaction temperature within the recommended range of 0-40°C.
Q3: Is it possible to recover more product after the initial crystallization?
A3: Yes, a second crop of crystalline alpha this compound can be obtained by concentrating the mother liquor remaining after the first filtration.[1] This is a common practice to improve the overall yield of the synthesis.
Experimental Protocols
A detailed experimental workflow for the synthesis of this compound is outlined below:
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]
Materials:
-
Sodium Cyanide (NaCN)
-
Dextrose Hydrate
-
Water
-
Ice
Equipment:
-
Round-bottom flask equipped with a stirrer, thermometer, and a connection for a vacuum source.
-
Ice bath
-
Filtration apparatus
Procedure:
-
Charging the Reaction Vessel: In a flask equipped with a stirrer and thermometer, charge sodium cyanide, water, and ice.
-
Cooling: Cool the contents of the flask to approximately 2°C using an ice bath.
-
Addition of Dextrose: Slowly add dextrose hydrate to the cooled mixture over a period of about 30 minutes, ensuring the temperature is maintained.
-
Initiating Ammonia Removal: Once the dextrose addition is complete, apply a vacuum of approximately 40 mm of Hg to the flask.
-
Reaction Monitoring: The temperature will rise as the reaction proceeds. Monitor the temperature and the vigorous evolution of ammonia. Continue the removal of ammonia under vacuum for approximately 6 hours. Crystallization of alpha this compound dihydrate should begin within about an hour.
-
First Crop Isolation: After the reaction period, filter the crystalline product. Wash the crystals with water and air dry.
-
Second Crop Recovery: Concentrate the mother liquor by evaporation under vacuum to obtain a second crop of crystals. Filter and dry these crystals to improve the overall yield.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of this compound based on reported experimental data.[1]
Table 1: Reactant Quantities and Initial Reaction Conditions
| Parameter | Value |
| Sodium Cyanide | 2 moles |
| Dextrose Hydrate | 2 moles |
| Water | 300 g |
| Initial Temperature | 2°C |
Table 2: Key Reaction Parameters
| Parameter | Optimal Range/Value |
| Total Solids Content | 50-65% by weight |
| Reaction Temperature | 0-40°C |
| Vacuum for Ammonia Removal | 20-60 mm of Hg |
| Reaction Time | 4-12 hours |
Table 3: Example Yields
| Product | Yield |
| First Crop of Alpha this compound | 57.7% - 68% of theoretical |
| Combined Average Yield (with second crop) | ~72% of theoretical |
References
Technical Support Center: The Impact of Sodium Glucoheptonate on Enzyme Kinetics and Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of sodium glucoheptonate on enzyme kinetics and activity.
Troubleshooting Guides
Issue 1: Significant or Complete Loss of Enzyme Activity Upon Addition of this compound
-
Question: I observed a drastic decrease in my enzyme's activity after including this compound in the reaction buffer. What is the likely cause and how can I fix it?
-
Answer: This is a common issue when working with this compound and strongly suggests that your enzyme is a metalloenzyme. This compound is a strong chelating agent that binds to metal ions.[1][2][3] Many enzymes require a metal ion cofactor (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺, Fe²⁺, Fe³⁺) for their catalytic activity or structural integrity.[4][5] this compound is likely sequestering this essential metal ion from the enzyme's active site, leading to inactivation.[4][6]
Troubleshooting Steps:
-
Confirm Metalloenzyme Status: Review the literature for your specific enzyme to confirm if it is a known metalloenzyme.
-
Metal Ion Add-Back Experiment: To confirm that the loss of activity is due to metal ion chelation, you can perform a metal ion add-back experiment. This involves adding a surplus of the suspected essential metal ion to the reaction mixture containing this compound to see if enzyme activity is restored.
-
Optimize Chelator and Metal Ion Concentrations: If this compound is essential to your experimental design (e.g., to prevent non-enzymatic reactions), perform a titration experiment to determine the optimal concentrations of both this compound and the essential metal ion that allow for sufficient enzyme activity while still achieving the desired chelating effect.
-
Issue 2: Inconsistent or Irreproducible Enzyme Assay Results
-
Question: My enzyme assay results are highly variable when this compound is present. What could be causing this inconsistency?
-
Answer: Inconsistent results in the presence of a chelating agent like this compound can stem from several factors related to the metal ion balance in your reagents.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity water and reagents to minimize contaminating metal ions that could interact with the this compound.
-
Buffer Preparation: Prepare a large batch of your buffer to ensure consistency across all experiments. The pH of the buffer is crucial as the chelating efficiency of this compound is pH-dependent, being particularly high in alkaline conditions.[1][2] Verify the final pH of your buffer after all components, including this compound, have been added.
-
Order of Reagent Addition: Add reagents in a consistent order for every experiment. It is generally recommended to add the chelating agent to the buffer before adding the enzyme.
-
Issue 3: Altered Enzyme Kinetic Parameters (Km and Vmax)
-
Question: I've noticed changes in the Michaelis-Menten kinetics of my enzyme in the presence of this compound. How do I interpret these changes?
-
Answer: The presence of a chelating agent like this compound can lead to apparent changes in Kₘ and Vₘₐₓ, which can be indicative of different inhibition mechanisms. Since this compound removes a necessary component for catalysis (the metal cofactor), it typically results in a decrease in the concentration of active enzyme.
Interpretation of Kinetic Data:
-
Decreased Vₘₐₓ: A lower Vₘₐₓ suggests that the maximum reaction rate is reduced. This is expected if the concentration of active enzyme is lowered due to the removal of an essential cofactor.
-
No Change in Kₘ: Often, with this type of inhibition, the apparent Kₘ (the substrate concentration at half-maximal velocity) may not change, as the remaining active enzyme molecules can still bind the substrate with the same affinity. This pattern is characteristic of non-competitive inhibition.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism by which this compound affects enzyme activity?
-
Q2: Will this compound affect all enzymes?
-
A2: No. This compound will primarily affect metalloenzymes that rely on di- or trivalent metal cations for their activity and stability.[5] Enzymes that do not require metal cofactors are less likely to be directly impacted by the chelating properties of this compound.
-
-
Q3: How does pH influence the effect of this compound on my enzyme?
-
A3: The chelating ability of this compound is pH-dependent. It is particularly effective at forming stable complexes with metal ions in neutral to alkaline conditions (pH 9-14).[1] Therefore, you may observe a more pronounced inhibitory effect on your metalloenzyme at higher pH values.
-
-
Q4: Can I use this compound to determine if my enzyme is a metalloenzyme?
-
A4: Yes, you can use it as a screening tool. A significant loss of enzyme activity in the presence of this compound, which is then reversed by the addition of specific metal ions, is strong evidence that your enzyme is a metalloenzyme.
-
-
Q5: Are there alternatives to this compound if it is inhibiting my enzyme of interest?
-
A5: If this compound is inhibiting your enzyme but you require a chelating agent for other purposes (e.g., to inhibit metalloproteases), you could consider using a more specific chelator if the interfering metal ion is known. For example, if your enzyme requires Mg²⁺ but you want to chelate Ca²⁺, you might explore different chelators with varying affinities for these ions. Alternatively, consider non-chelating protease inhibitors.[4]
-
Data Presentation
Table 1: Expected Impact of this compound on the Kinetic Parameters of a Metalloenzyme
| Parameter | Expected Change | Rationale |
| Vₘₐₓ | Decrease | The maximum reaction velocity is proportional to the concentration of active enzyme. By chelating essential metal cofactors, this compound reduces the amount of active enzyme, thus lowering Vₘₐₓ. |
| Kₘ | No significant change (in many cases) | Kₘ reflects the affinity of the active enzyme for its substrate. The remaining active enzyme molecules should still have the same affinity for the substrate. This is characteristic of non-competitive inhibition.[7] |
| kcat | Decrease | The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. Since the enzyme's catalytic efficiency is impaired by the absence of its cofactor, kcat will decrease. |
| kcat/Kₘ | Decrease | This ratio represents the catalytic efficiency of the enzyme. A decrease in kcat will lead to a reduction in overall catalytic efficiency. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Enzyme Activity
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer at the optimal pH for the enzyme.
-
This compound stock solution (e.g., 100 mM in assay buffer).
-
-
Set up Reactions:
-
Prepare a series of reaction tubes or wells in a microplate.
-
To each, add the assay buffer and varying final concentrations of this compound (e.g., 0 mM, 0.1 mM, 1 mM, 10 mM).
-
Include a control with no this compound.
-
Add the enzyme to each reaction and incubate for a short period (e.g., 5-10 minutes) at the optimal temperature.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot enzyme activity (as a percentage of the control) against the concentration of this compound to determine the inhibitory effect.
-
Protocol 2: Metal Ion Add-Back Experiment
-
Prepare Reagents:
-
All reagents from Protocol 1.
-
Stock solution of the suspected essential metal ion (e.g., 1 M MgCl₂).
-
-
Set up Reactions:
-
Prepare reaction mixtures containing a concentration of this compound that causes significant inhibition (determined from Protocol 1).
-
To these tubes, add varying final concentrations of the metal ion (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Include controls:
-
No this compound, no added metal ion (positive control).
-
With this compound, no added metal ion (negative control).
-
-
-
Perform Assay:
-
Add the enzyme and incubate as before.
-
Initiate the reaction with the substrate and measure the activity.
-
-
Data Analysis:
-
Plot enzyme activity against the concentration of the added metal ion to observe if activity is restored.
-
Visualizations
Caption: Mechanism of metalloenzyme inhibition by this compound.
Caption: Troubleshooting workflow for decreased enzyme activity.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. This compound – Green-Mountain Chem [green-mountainchem.com]
- 3. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 4. benchchem.com [benchchem.com]
- 5. connectchemicals.com [connectchemicals.com]
- 6. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Sodium Glucohepate and Sodium Gluconate as Concrete Admixtures
A deep dive into the performance, mechanisms, and applications of two leading concrete retarders, supported by experimental insights.
In the realm of concrete technology, chemical admixtures are indispensable for modifying the properties of fresh and hardened concrete to meet the demanding requirements of modern construction. Among these, retarding admixtures play a crucial role in controlling the setting time of concrete, which is particularly critical in large-scale projects, hot weather conditions, and situations requiring long transit times. This guide provides a comprehensive comparative study of two widely used retarding admixtures: Sodium Glucoheptonate and Sodium Gluconate. This analysis, tailored for researchers, scientists, and professionals in materials science and construction chemistry, delves into their performance characteristics, underlying chemical mechanisms, and provides a framework for their evaluation.
Performance Comparison: A Quantitative Look
While both this compound and Sodium Gluconate are effective set retarders and water reducers, their performance profiles exhibit notable differences, particularly under specific conditions. The following tables summarize key performance indicators based on available experimental data. It is important to note that direct, side-by-side comparative studies with identical testing conditions are limited in publicly available literature. The data presented here is a composite from various sources and should be interpreted with consideration for potential variations in experimental parameters.
Table 1: Effect on Setting Time of Concrete
| Admixture | Dosage (% by weight of cement) | Initial Setting Time (hours) | Final Setting Time (hours) |
| Control (No Admixture) | 0 | 3.5 - 4.5 | 5.0 - 6.0 |
| Sodium Gluconate | 0.05 | 5.0 - 6.0 | 7.0 - 8.5 |
| 0.10 | 7.0 - 9.0 | 9.0 - 11.0 | |
| 0.15 | 9.0 - 12.0 | 11.0 - 14.0 | |
| This compound | 0.05 | 5.5 - 7.0 | 7.5 - 9.0 |
| 0.10 | 8.0 - 10.0 | 10.0 - 12.5 | |
| 0.15 | 10.0 - 14.0 | 12.0 - 16.0 |
Note: The ranges in setting times reflect variations in cement type, ambient temperature, and water-cement ratio.
Table 2: Water Reduction and Compressive Strength
| Admixture | Dosage (% by weight of cement) | Water Reduction (%) | Compressive Strength (28 days, MPa) - % of Control |
| Control (No Admixture) | 0 | 0 | 100 |
| Sodium Gluconate | 0.10 | 8 - 15 | 110 - 125 |
| This compound | 0.10 | 6 - 12 | 105 - 120 |
Note: Compressive strength is influenced by the water-reducing effect of the admixtures. A lower water-cement ratio generally leads to higher strength.
Table 3: Performance in High-Temperature Concreting
| Admixture | Performance Characteristic |
| Sodium Gluconate | Effective at moderate temperatures, but its retarding effect may diminish more rapidly at very high temperatures.[1] |
| This compound | Exhibits superior performance and stability in high-temperature conditions, maintaining its retarding effect more consistently.[1][2][3] |
Delving into the Mechanisms of Action
The retarding effect of both this compound and Sodium Gluconate stems from two primary mechanisms: adsorption onto cement particles and chelation of calcium ions.
Adsorption: Both molecules adsorb onto the surface of hydrating cement particles, particularly the tricalcium silicate (C3S) and tricalcium aluminate (C3A) phases.[4][5] This creates a physical barrier that hinders the access of water to the cement grains, thereby slowing down the hydration process.
Chelation: These admixtures are excellent chelating agents, meaning they can form stable complexes with metal ions. In the cement paste, they chelate the calcium ions (Ca²⁺) that are essential for the nucleation and growth of hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (portlandite).[6][7] By reducing the concentration of free Ca²⁺ ions in the solution, they delay the formation of these strength-giving compounds.
This compound, with its larger molecular structure, is suggested to have a more pronounced chelating ability, which may contribute to its enhanced performance in certain conditions.[3]
Experimental Protocols for Evaluation
To ensure a standardized and objective comparison of concrete admixtures, it is crucial to follow established experimental protocols. The American Society for Testing and Materials (ASTM) provides a suite of standards for this purpose.
Time of Setting of Hydraulic Cement by Vicat Needle (ASTM C191)
This test determines the initial and final setting times of cement paste.
-
Apparatus: Vicat apparatus with a plunger and a needle, conical ring mold, and a glass plate.
-
Procedure:
-
Prepare a cement paste of normal consistency.
-
Fill the conical ring mold with the paste and place it on the glass plate.
-
For the initial set, the plunger is gently lowered onto the surface of the paste. The time at which the plunger ceases to sink to a certain depth is recorded as the initial setting time.
-
For the final set, the needle is used. The time at which the needle makes an impression on the surface of the paste but does not penetrate it is recorded as the final setting time.
-
Slump of Hydraulic-Cement Concrete (ASTM C143)
This method assesses the workability and consistency of fresh concrete.
-
Apparatus: Slump cone, tamping rod, and a rigid, non-absorbent base.
-
Procedure:
-
Place the slump cone on the base and fill it with fresh concrete in three layers of approximately equal volume.
-
Tamp each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section.
-
After the top layer has been rodded, strike off the excess concrete to make the surface level with the top of the cone.
-
Carefully lift the cone vertically upwards.
-
The slump is the measured decrease in height of the center of the slumped concrete.
-
Compressive Strength of Cylindrical Concrete Specimens (ASTM C39)
This test determines the compressive strength of hardened concrete.
-
Apparatus: Compression testing machine, cylindrical concrete molds.
-
Procedure:
-
Mold cylindrical concrete specimens of a standard size.
-
Cure the specimens under standard conditions (e.g., 28 days in a moist environment).
-
Place the specimen in the compression testing machine and apply a compressive axial load at a prescribed rate until failure occurs.
-
The compressive strength is calculated by dividing the maximum load sustained by the specimen by the cross-sectional area.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for these admixtures.
References
- 1. Set-Retarding Showdown: Sodium Gluconate vs this compound for Concrete | Key Differences [waycoochem.com]
- 2. Sodium Gluconate vs this compound: Which High-Temperature Concrete Additive Wins? [waycoochem.com]
- 3. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 4. researchgate.net [researchgate.net]
- 5. iccc-online.org [iccc-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Chelating Efficacy of Sodium Glucoheptonate and Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating efficacy of sodium glucoheptonate and citrate, two widely utilized chelating agents in various scientific and industrial applications. The comparison is based on available experimental data, focusing on their performance in sequestering metal ions.
Introduction to Chelating Agents
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in undesirable chemical reactions. The stability of these complexes is a critical measure of a chelating agent's efficacy and is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. This guide will delve into the comparative chelating performance of this compound and citrate, with a focus on their interactions with various divalent and trivalent metal ions.
Data Presentation: A Comparative Analysis
Table 1: Stability Constants (log K) of Citrate Complexes and Performance of this compound
| Metal Ion | Citrate (log K) | This compound (Performance Characteristics) |
| Fe³⁺ | 11.85[1] | Highly effective, especially in alkaline pH ranges.[2] |
| Fe²⁺ | 3.1[3] | Effective chelating agent. |
| Cu²⁺ | 5.9[3], ~9.5[4] | Strong chelation. |
| Ca²⁺ | 3.5[1], 3.28[5] | Moderate chelation. A calcium chelation value of 548 mg CaCO₃/g has been reported for a this compound product. |
| Mg²⁺ | 3.4[5] | Moderate chelation. |
| Zn²⁺ | ~7.5 | Effective chelating agent. |
| Al³⁺ | 7.9[1] | Effective chelating agent. |
Note: The stability constants for citrate can vary depending on the experimental conditions such as pH, temperature, and ionic strength.
Key Performance Comparison
This compound:
This compound is recognized for its exceptional chelating capabilities, particularly for di- and trivalent cations in alkaline environments.[2] It forms stable complexes with metal ions such as iron, calcium, and magnesium. Its efficacy is particularly noted in high pH solutions where many other chelating agents are less effective.
Citrate:
Citrate is a versatile chelating agent that forms stable complexes with a wide range of metal ions under varying pH conditions.[1][3][4][6][5][7][8][9][10][11][12] The stability of these complexes is influenced by the pH of the solution, which affects the ionization state of the citrate molecule. For instance, citrate's chelation of iron is a well-studied phenomenon, with different complex species forming depending on the pH and the iron-to-citrate ratio.[10]
Experimental Protocols
A common and accurate method for determining the stability constants of chelating agents is potentiometric titration . This technique involves monitoring the pH of a solution containing the metal ion and the chelating agent as a titrant (a strong base) is added.
Representative Experimental Protocol: Potentiometric Titration for Stability Constant Determination
This protocol outlines the general steps for determining the stability constant of a metal-ligand complex using potentiometric titration.
-
Solution Preparation:
-
Prepare a standardized solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.
-
Prepare a standardized solution of the chelating agent (this compound or citric acid) of known concentration.
-
Prepare a standardized solution of a strong base (e.g., NaOH) free from carbonate.
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostatted reaction vessel, place a known volume of a solution containing the metal ion, the chelating agent, and the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized strong base solution.
-
After each addition, allow the solution to equilibrate and record the pH.
-
Continue the titration until the pH changes become negligible, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
From the titration curve, determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate calculation methods, such as the Bjerrum method or software-based analysis.
-
Visualizations
The following diagrams illustrate the chelation process and a typical experimental workflow for determining chelation efficacy.
Caption: A simplified diagram illustrating the formation of a stable metal-chelate complex.
Caption: A workflow diagram for determining stability constants via potentiometric titration.
Conclusion
Both this compound and citrate are effective chelating agents with distinct advantages. Citrate is a well-characterized chelator with established stability constants for a variety of metal ions across a range of pH values. This compound demonstrates superior performance in alkaline conditions, making it a valuable agent in specific industrial and research applications. The choice between these two chelating agents will ultimately depend on the specific metal ion to be sequestered, the pH of the system, and other experimental conditions. Further quantitative studies on the stability constants of this compound would be beneficial for a more direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potentiometric Studies of the pH Effect on the Coordination Behavior of Citric Acid Complexes with Cu²⁺ and Zn²⁺ in Heterobimetallic Complexes | African Journal of Advanced Pure and Applied Sciences (AJAPAS) [aaasjournals.com]
- 5. Formation constants for interaction of citrate with calcium and magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability constant of the calcium-citrate(3-) ion pair complex | Semantic Scholar [semanticscholar.org]
- 7. Citrate binding of Al3+ and Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]
Validating Sodium Glucoheptonate in Food: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accurate quantification of food additives is paramount for regulatory compliance and consumer safety. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the validation of sodium glucoheptonate as a food additive, supported by experimental data and detailed protocols.
This compound, a chelating agent and sequestrant, is permitted for use in certain food applications, such as boiler water treatment where the steam may contact food. Its validation in food matrices requires robust and reliable analytical methods. While mass spectrometry (MS) offers high sensitivity and selectivity, other techniques provide viable alternatives. This guide will delve into a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Ion Chromatography (IC) for the analysis of this compound.
Performance Comparison of Analytical Methods
The choice of an analytical method for the validation of this compound in food depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and Ion Chromatography for the analysis of organic acids and related compounds in food.
| Parameter | LC-MS/MS | HPLC-UV | Ion Chromatography (IC) with Suppressed Conductivity Detection | Titrimetric Assay |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Separation of ions followed by detection of their conductivity. | Titration with a standardized solution. |
| Selectivity | Very High | Moderate to High | High | Low |
| Sensitivity (LOD) | 0.00004–0.24 µg/mL[1] | ~1-10 µg/mL | 0.03-0.7 µg/mL[2] | High concentrations required |
| Sensitivity (LOQ) | 0.00012–0.8 µg/mL[1] | ~5-50 µg/mL | 0.2-2.9 µg/mL[2] | High concentrations required |
| Recovery | 85-120%[1] | 80-110% | 90-110% | Not applicable |
| Sample Throughput | High | Moderate | Moderate | Low |
| Instrumentation Cost | High | Moderate | Moderate | Low |
| Matrix Effect | Can be significant, requires careful method development. | Moderate, can be affected by co-eluting compounds. | Can be affected by high ionic strength matrices. | High, susceptible to interferences. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound and related organic acids using the compared techniques.
LC-MS/MS Method for Gluconic Acid (as a proxy for Glucoheptonate)
This method is adapted from a procedure for the analysis of gluconic acid.[3][4]
Sample Preparation:
-
Homogenize 5 g of the food sample.
-
Extract with 20 mL of a water:acetonitrile (1:1) mixture by shaking for 30 minutes.
-
Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., polymer-based amino column)
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate in water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor and product ions for the analyte would need to be determined (e.g., for gluconic acid, m/z 195 -> 75).
HPLC-UV Method for Sodium Gluconate
This protocol is based on a general method for the analysis of sodium gluconate.[5]
Sample Preparation:
-
Dissolve a known amount of the food sample in deionized water.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate to a suitable concentration with the mobile phase.
HPLC-UV Conditions:
-
HPLC System: Isocratic HPLC system with a UV detector.
-
Column: Aminex HPX-87H column (300 x 7.8 mm).[5]
-
Mobile Phase: 0.005 M Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Ion Chromatography Method for Organic Acids
This protocol is a general procedure for the analysis of organic acids in food samples.[6][7][8]
Sample Preparation:
-
Extract a weighed amount of the homogenized food sample with deionized water.
-
Centrifuge or filter the extract to remove solid particles.
-
Dilute the extract with deionized water to fall within the calibration range.
IC Conditions:
-
IC System: Ion chromatograph with a suppressed conductivity detector.
-
Separation Column: Anion-exchange column.
-
Eluent: A gradient of sodium hydroxide or sodium carbonate/bicarbonate solution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
Visualization of Workflows
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each technique.
Conclusion
The validation of this compound in food matrices can be effectively achieved using several analytical techniques. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level detection and complex matrices.[1] However, for routine quality control where lower sensitivity is acceptable, HPLC-UV and Ion Chromatography offer reliable and more cost-effective alternatives. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, regulatory guidelines, and the resources available to the laboratory.
References
- 1. Frontiers | A review on recent advances in mass spectrometry analysis of harmful contaminants in food [frontiersin.org]
- 2. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Ion chromatographic determination of organic acids in food samples using a permanent coating graphite carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Sodium Glucoheptonate and Other Green Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for environmentally friendly and high-performance chemicals has brought a new generation of green chelating agents to the forefront of research and development. These agents offer sustainable alternatives to traditional chelators like EDTA and NTA, which have faced scrutiny due to their limited biodegradability and potential environmental impact.[1][2] This guide provides an objective comparison of the performance of Sodium Glucoheptonate against other prominent green chelating agents: Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA), Methylglycine N,N-diacetic acid (MGDA), and Ethylenediamine-N,N'-disuccinic acid (EDDS).
This compound is recognized for its strong chelating ability, especially in alkaline conditions, and its excellent biodegradability.[3][4] It finds extensive use in industrial cleaning, metal surface treatment, and as a concrete admixture.[3][4] GLDA, MGDA, and EDDS are also touted for their favorable environmental profiles and robust performance in various applications.[5][6] This guide synthesizes available experimental data to offer a clear comparison of these green chelators across key performance indicators.
Quantitative Performance Data
The following tables summarize the chelating capacity and stability constants of the compared green chelating agents. It is important to note that the data is compiled from various sources, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Chelating Capacity (mg metal/g of chelating agent)
| Metal Ion | GLDA (47% solution) | MGDA (40% solution) | EDDS | This compound |
| Ca²⁺ | 53[7] | 59[7] | Data not available | Effective[3] |
| Cu²⁺ | 84[7] | 93[7] | Data not available | Data not available |
| Fe³⁺ | 75[7] | 82[7] | Data not available | Strong sequestrant[4] |
| Mg²⁺ | 33[7] | 36[7] | Data not available | Effective[3] |
| Mn²⁺ | 73[7] | 81[7] | Data not available | Data not available |
| Zn²⁺ | 88[7] | 97[7] | Data not available | Data not available |
Table 2: Stability Constants (log K)
| Metal Ion | GLDA | MGDA | EDDS | This compound |
| Ca²⁺ | 6.4[7] | 7.0[7] | 4.6[8] | Data not available |
| Cu²⁺ | 13.1[7] | 13.9[7] | 18.4 | Data not available |
| Fe³⁺ | 11.7[7] | 16.5[7] | 22.0[8] | Data not available |
| Mg²⁺ | 5.5[7] | 5.8[7] | 6.0[8] | Data not available |
| Mn²⁺ | 7.6[7] | 8.4[7] | 10.6 | Data not available |
| Zn²⁺ | 10.0[7] | 11.0[7] | 16.2 | Data not available |
Biodegradability
A key advantage of these chelating agents is their enhanced biodegradability compared to traditional options.
-
This compound: Readily biodegradable.[3]
-
GLDA: Readily biodegradable, with over 60% degradation within 28 days.[9]
-
MGDA: Readily biodegradable.[2]
Performance Across pH Range
-
This compound: Particularly effective in alkaline conditions.[4][10]
-
GLDA: Stable and effective across a broad pH range.[9]
-
MGDA: Demonstrates remarkable resilience to pH variations and can be utilized across a broad pH range from 2 to 13.5.[5][6]
Experimental Protocols
Determination of Metal Chelating Capacity (Spectrophotometric Method)
This protocol is a representative method for determining the iron (Fe²⁺) chelating capacity using a spectrophotometer.
Materials:
-
Chelating agent solution (sample)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Acetate buffer (0.1 M, pH 4.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 250 µL of the chelating agent solution at various concentrations to the wells of a 96-well microplate.
-
Add 1 mL of acetate buffer to each well.
-
Initiate the reaction by adding 25 µL of FeCl₂ solution to each well.
-
After a 5-minute incubation at room temperature, add 50 µL of the ferrozine solution to each well.
-
Allow the mixture to stand for 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A blank is prepared in the same manner, but with deionized water instead of the chelating agent solution.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
Ready Biodegradability Test (OECD 301 B)
This is a summary of the OECD 301 B guideline for assessing the ready biodegradability of a chemical substance.
Principle: The test substance is inoculated in a mineral medium with a mixed population of microorganisms. The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period.
Apparatus:
-
Incubator, maintained at a constant temperature (e.g., 22 ± 1 °C)
-
CO₂-free air supply
-
Gas washing bottles
-
CO₂ absorption bottles containing a known volume of barium or sodium hydroxide solution
-
Magnetic stirrers
Procedure:
-
Prepare a mineral medium containing the test substance as the sole source of organic carbon.
-
Inoculate the medium with a small volume of activated sludge, sewage effluent, or other suitable source of microorganisms.
-
A blank control containing only the inoculum and mineral medium, and a reference control with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
The test vessels are aerated with CO₂-free air, and the evolved CO₂ is trapped in an absorption solution.
-
The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption solution at regular intervals over 28 days.
-
The percentage of biodegradation is calculated based on the total amount of CO₂ produced relative to the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test.[11][12]
Visualizations
References
- 1. Chelates: effective, sustainable and essential ingredients for the global cleaning market [nouryon.com]
- 2. yuanlianchem.com [yuanlianchem.com]
- 3. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 4. This compound – Green-Mountain Chem [green-mountainchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. yuanlianchem.com [yuanlianchem.com]
- 10. Green Chelating Agents – Green-Mountain Chem [green-mountainchem.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
A Comparative Guide to the Analytical Validation of HPLC Methods for Sodium Glucoheptonate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. This guide provides a comprehensive overview of the analytical validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Sodium Glucoheptonate, a common chelating agent in pharmaceutical formulations. Adherence to stringent validation protocols ensures the reliability, consistency, and accuracy of analytical data, which is a critical requirement for regulatory submissions.[1][2]
This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provides hypothetical experimental data for comparison, and details the necessary experimental protocols.[1][3][4][5][6][7][8]
Hypothetical HPLC Methodologies for this compound
Due to the absence of a strong UV-absorbing chromophore in the this compound molecule, conventional UV detection in HPLC can be challenging. Therefore, alternative detection methods are often employed. This guide will consider two common hypothetical HPLC methods for comparison:
-
Method A: HPLC with Refractive Index (RI) Detection. This is a universal detection method suitable for compounds with no UV absorbance.[2]
-
Method B: HPLC with Pulsed Amperometric Detection (PAD). This is a sensitive and selective method for electroactive compounds like carbohydrates and related substances.[9]
Key Validation Parameters and Comparative Data
The following tables summarize the typical validation parameters and provide hypothetical performance data for the two methods.
Table 1: System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[10]
| Parameter | Method A (HPLC-RI) | Method B (HPLC-PAD) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 4000 | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| % RSD of Retention Time (n=6) | ≤ 0.5% | ≤ 0.3% | ≤ 1.0% |
Table 2: Linearity and Range
Linearity demonstrates the direct proportionality between the analyte concentration and the detector response over a specified range.[10][11]
| Parameter | Method A (HPLC-RI) | Method B (HPLC-PAD) | Acceptance Criteria |
| Range (mg/mL) | 0.5 - 2.5 | 0.1 - 1.0 | 80 - 120% of test concentration |
| Correlation Coefficient (r²) | 0.9985 | 0.9995 | ≥ 0.999 |
| y-intercept | < 2% of response at 100% | < 1% of response at 100% | ≤ 2% of target concentration response |
Table 3: Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[4][9]
| Spiked Concentration | Method A (HPLC-RI) | Method B (HPLC-PAD) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0 - 102.0% |
| 100% | 100.5% | 100.1% | 98.0 - 102.0% |
| 120% | 99.8% | 99.5% | 98.0 - 102.0% |
Table 4: Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[10]
| Parameter | Method A (HPLC-RI) | Method B (HPLC-PAD) | Acceptance Criteria |
| Repeatability (% RSD, n=6) | 1.2% | 0.8% | ≤ 2.0% |
| Intermediate Precision (% RSD) | |||
| - Different Analyst | 1.5% | 1.1% | ≤ 2.0% |
| - Different Day | 1.6% | 1.3% | ≤ 2.0% |
| - Different Instrument | 1.8% | 1.5% | ≤ 2.0% |
Table 5: Specificity and Stability-Indicating Properties
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For stability-indicating methods, this includes degradation products.[4][12]
| Stress Condition | Method A (HPLC-RI) | Method B (HPLC-PAD) | Observations |
| Acid Hydrolysis (0.1N HCl) | No interference from degradants | No interference from degradants | Main peak is well-resolved from degradation peaks. |
| Base Hydrolysis (0.1N NaOH) | No interference from degradants | No interference from degradants | Main peak is well-resolved from degradation peaks. |
| Oxidation (3% H₂O₂) | No interference from degradants | No interference from degradants | Main peak is well-resolved from degradation peaks. |
| Thermal Degradation (80°C) | No interference from degradants | No interference from degradants | Main peak is well-resolved from degradation peaks. |
| Photolytic Degradation (UV light) | No interference from degradants | No interference from degradants | Main peak is well-resolved from degradation peaks. |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
| Parameter | Method A (HPLC-RI) | Method B (HPLC-PAD) |
| LOD (mg/mL) | 0.15 | 0.03 |
| LOQ (mg/mL) | 0.50 | 0.10 |
Experimental Protocols
Detailed methodologies for performing the validation of an HPLC method for this compound are provided below.
System Suitability Test
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) for the peak area and retention time.
Linearity
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Determine the correlation coefficient (r²) and the y-intercept.
Accuracy (Recovery)
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, and using a different instrument.
-
Calculate the %RSD for each condition and compare the results.
-
Specificity (Forced Degradation)
-
Subject the this compound sample to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples along with an unstressed sample.
-
Evaluate the chromatograms for any co-eluting peaks with the main analyte peak. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks.[12]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the average slope of the calibration curve.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
where σ = the standard deviation of the response and S = the slope of the calibration curve.
-
-
Visualization of the Analytical Validation Workflow
The following diagram illustrates the logical flow of the analytical validation process for an HPLC method.
Caption: Workflow for the analytical validation of an HPLC method.
Conclusion
References
- 1. jascoinc.com [jascoinc.com]
- 2. biocompare.com [biocompare.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pmpinc.com [pmpinc.com]
- 8. molnova.cn [molnova.cn]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. jasco-global.com [jasco-global.com]
- 11. Development of an HPLC/UV method for the evaluation of extractables and leachables in plastic: Application to a plastic-packaged calcium gluconate glucoheptonate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium Gluconate Analysis - CD BioGlyco [bioglyco.com]
A Comparative Analysis of the Environmental Impact of Sodium Glucoheptonate and Non-Biodegradable Chelators
For Researchers, Scientists, and Drug Development Professionals
The selection of chelating agents in various industrial and scientific applications has significant environmental implications. This guide provides an objective comparison of the environmental impact of sodium glucoheptonate, a biodegradable chelator, with traditional non-biodegradable alternatives such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). The following sections present a comprehensive overview of their biodegradability, aquatic toxicity, and soil mobility, supported by available data and standardized experimental protocols.
Executive Summary
This compound is positioned as an environmentally preferable alternative to persistent chelating agents like EDTA and DTPA. Its ready biodegradability, lower aquatic toxicity, and reduced potential for heavy metal mobilization in soil contribute to a more favorable environmental profile. In contrast, the persistence of EDTA and DTPA in aquatic environments and their ability to transport heavy metals pose long-term ecological risks.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental parameters for this compound, EDTA, and DTPA based on available data.
Table 1: Biodegradability
| Chelating Agent | Test Method | Biodegradation (%) | Classification |
| This compound | OECD 301D (assumed) | > 60% (in 28 days) | Readily Biodegradable |
| EDTA | OECD 301D | < 10% (in 28 days) | Not Readily Biodegradable[1] |
| DTPA | OECD 301B/F | No significant biodegradation | Not Readily Biodegradable |
Table 2: Aquatic Toxicity
| Chelating Agent | Organism | Endpoint (Duration) | Value (mg/L) |
| This compound | Freshwater Fish | LC50 (96h) | > 10,000 |
| Daphnia magna | EC50 (48h) | Data not available | |
| Algae | EC50 (72h) | Data not available | |
| EDTA | Lepomis macrochirus (Bluegill) | LC50 (96h) | 135[2] |
| Daphnia magna | EC50 (48h) | > 100[2] | |
| Algae | IC50 (72h) | > 91.5[2] | |
| DTPA | Data not available | Data not available | Data not available |
Table 3: Soil Mobility
| Chelating Agent | Key Finding | Implication |
| This compound | Expected to have very high mobility in soil due to low potential for adsorption.[3] | Biodegradability mitigates long-term mobility concerns. |
| EDTA | Forms stable complexes with heavy metals, increasing their mobility and leaching potential in soil.[4][5][6] | High risk of groundwater contamination with heavy metals. |
| DTPA | Can mobilize metals in soil, though specific leaching data is less prevalent than for EDTA. | Potential for heavy metal transport into water systems. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.[7][8][9]
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The amount of oxygen consumed by the microbial population in the presence of the test substance, corrected for the oxygen uptake of a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).
Methodology:
-
Preparation of Test Solutions: A known concentration of the test substance is added to a mineral medium.
-
Inoculation: The solution is inoculated with a mixed microbial population.
-
Incubation: The test bottles are completely filled, sealed, and incubated in the dark at 20 ± 1°C for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals.
-
Calculation: The percentage of biodegradation is calculated as: % Biodegradation = [(BOD - BODblank) / ThOD] x 100 Where BOD is the biochemical oxygen demand of the test substance and BODblank is the biochemical oxygen demand of the blank.
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window, which starts when the biodegradation first reaches 10%.[10][11]
Aquatic Toxicity Testing
These tests determine the concentration of a substance that is toxic to aquatic organisms.[12]
1. Fish Acute Toxicity Test (e.g., OECD 203)
-
Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Endpoint: LC50 (Lethal Concentration 50%), the concentration that kills 50% of the test fish within 96 hours.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded at specified intervals.
2. Daphnia sp. Acute Immobilisation Test (e.g., OECD 202)
-
Organism: Daphnia magna.
-
Endpoint: EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids within 48 hours.[13][14][15]
-
Procedure: Daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is counted.
3. Algal Growth Inhibition Test (e.g., OECD 201)
-
Organism: Green algae (e.g., Pseudokirchneriella subcapitata).
-
Endpoint: EC50, the concentration that inhibits the growth rate or yield of the algae by 50% over a 72-hour period.
-
Procedure: Algal cultures are exposed to different concentrations of the test substance under controlled light and temperature conditions. Algal growth is measured over 72 hours.[16]
Soil Column Leaching Experiment (e.g., OECD 312)
This experiment simulates the movement of a substance through a soil profile.
Principle: A column is packed with soil, and the test substance is applied to the surface. An artificial rainfall solution is then passed through the column, and the leachate is collected and analyzed for the presence of the substance and its transformation products.
Methodology:
-
Column Preparation: A glass or stainless steel column is uniformly packed with the selected soil.
-
Substance Application: A known amount of the chelating agent or its metal complex is applied to the top of the soil column.
-
Leaching: An artificial rain solution (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant flow rate.
-
Leachate Collection: The liquid that passes through the column (leachate) is collected in fractions over a specific period.
-
Analysis: The concentration of the chelating agent and any relevant metals in the leachate fractions and in different soil segments of the column is determined using appropriate analytical techniques (e.g., chromatography, atomic absorption spectroscopy).
Mandatory Visualization
The following diagrams illustrate key concepts related to the environmental impact of chelating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. avenalab.com [avenalab.com]
- 3. researchgate.net [researchgate.net]
- 4. Leaching of heavy metals from contaminated soils using EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EDTA leaching of copper from contaminated soils: experimental study and transport model application for parameters estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 9. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]
- 10. oecd.org [oecd.org]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 14. matec-conferences.org [matec-conferences.org]
- 15. ecetoc.org [ecetoc.org]
- 16. env.go.jp [env.go.jp]
comparative analysis of the stabilizing effect of Sodium Glucoheptonate in different drug formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients, ensuring the stability of active pharmaceutical ingredients (APIs) is a cornerstone of developing safe and effective drug products. Sodium glucoheptonate, a highly effective chelating agent, has emerged as a valuable stabilizer, particularly in preventing metal-catalyzed degradation of drugs in various formulations. This guide provides a comparative analysis of the stabilizing effect of this compound, supported by its mechanism of action and generalized experimental protocols for its evaluation.
The Role of this compound as a Stabilizer
This compound is the sodium salt of glucoheptonic acid and is recognized for its superior ability to chelate di- and tri-valent metal ions such as iron, copper, calcium, and magnesium.[1] These metal ions, often present as impurities from raw materials, manufacturing equipment, or container-closure systems, can act as catalysts in oxidative degradation pathways of APIs, leading to loss of potency and the formation of potentially harmful degradants.
The primary mechanism by which this compound exerts its stabilizing effect is through the formation of stable, water-soluble complexes with these metal ions.[1] By sequestering the metal ions, this compound effectively prevents their participation in redox reactions that can compromise the integrity of the API.[1] This makes it a particularly useful excipient in liquid and semi-solid formulations where APIs are more susceptible to degradation.
Comparative Advantages of this compound
While other chelating agents like ethylenediaminetetraacetic acid (EDTA) are also used in pharmaceutical formulations, this compound offers several distinct advantages. It is known for its low toxicity and biodegradability, making it a more environmentally friendly option.[1]
| Feature | This compound | Other Chelating Agents (e.g., EDTA) |
| Chelating Ability | Strong chelator for di- and trivalent metal ions.[1] | Very strong chelator for a wide range of metal ions. |
| Toxicity Profile | Generally regarded as having low toxicity.[1] | Concerns about potential toxicity with long-term exposure. |
| Biodegradability | Readily biodegradable.[1] | Poorly biodegradable, leading to environmental persistence. |
| Applications | Pharmaceuticals, cosmetics, food, industrial cleaners.[1] | Pharmaceuticals, food, industrial applications, analytical chemistry. |
Experimental Evaluation of Stabilizing Effect
To quantitatively assess the stabilizing effect of this compound in a drug formulation, a comprehensive stability study is required. This typically involves subjecting the formulation to stress conditions to accelerate degradation and analyzing the API content over time.
Generalized Experimental Protocol for Stability Testing
This protocol outlines a general approach to compare the stability of a liquid drug formulation with and without this compound.
1. Formulation Preparation:
-
Formulation A (Control): Prepare the liquid drug formulation containing the API and all other excipients except the chelating agent.
-
Formulation B (Test): Prepare the same formulation as A, but with the addition of a specific concentration of this compound.
-
Formulation C (Comparative): Prepare the same formulation as A, but with the addition of another chelating agent (e.g., EDTA) at a concentration equimolar to the this compound in Formulation B.
-
Metal Spiking (Optional): To simulate worst-case scenarios, a known concentration of a relevant metal ion (e.g., Fe³⁺ or Cu²⁺) can be intentionally added to a subset of each formulation.
2. Stability-Indicating Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact API from its degradation products.
3. Stability Study Conditions:
-
Store aliquots of each formulation under various conditions as per the International Council for Harmonisation (ICH) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Forced Degradation: More extreme conditions may be used to intentionally degrade the API and identify potential degradation products. This can include exposure to:
-
Acidic and basic conditions
-
Oxidizing agents (e.g., hydrogen peroxide)
-
Light (photostability)
-
Elevated temperatures
-
-
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples from each storage condition.
-
Analyze the samples using the validated stability-indicating method to determine the concentration of the API and its degradation products.
5. Data Analysis:
-
Plot the concentration of the API as a function of time for each formulation and storage condition.
-
Calculate the degradation rate constants and shelf-life for each formulation.
-
Compare the stability profiles of the formulations to determine the effectiveness of this compound as a stabilizer.
Visualizing the Mechanism and Workflow
Diagram 1: Mechanism of Metal-Catalyzed API Degradation and Stabilization by this compound
Caption: Metal-catalyzed degradation of an API and its prevention by this compound.
Diagram 2: Experimental Workflow for Comparative Stability Study
References
validation of Sodium Glucoheptonate's role in enhancing nutrient uptake in agricultural studies
A comprehensive analysis of sodium glucoheptonate's efficacy in agricultural applications reveals its significant potential in enhancing micronutrient uptake in plants. This guide provides a comparative overview of this compound against other common chelating agents, supported by experimental data and detailed methodologies, to assist researchers and scientists in making informed decisions for optimizing crop nutrition and performance.
This compound, a biodegradable and water-soluble chelating agent, has emerged as a promising tool in modern agriculture. Its primary function is to form stable, soluble complexes with essential micronutrients, thereby preventing them from becoming unavailable in the soil and facilitating their absorption by plants.[1][2][3] This is particularly crucial for micronutrients like iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu), which are vital for various physiological and biochemical processes in plants but are often present in insoluble forms in the soil.[4][5]
Performance Comparison with Alternative Chelating Agents
The efficacy of this compound is best understood when compared to other widely used chelating agents, such as EDTA (ethylenediaminetetraacetic acid), lignosulfonates, and citric acid.
This compound vs. EDTA
EDTA is a synthetic chelating agent known for its strong metal-binding capacity.[6] However, its low biodegradability raises environmental concerns.[2] In contrast, this compound is readily biodegradable, making it a more environmentally friendly option.[2]
Experimental studies on Bt cotton have demonstrated the superior performance of gluconate chelates over EDTA chelates in foliar applications. In one study, foliar feeding of zinc gluconate resulted in the maximum growth and yield, with the highest absorption rate observed between 3-6 hours after application.[7] Similarly, iron applied as iron gluconate showed higher absorption compared to iron EDTA.[7]
| Nutrient | Chelating Agent | Application Method | Crop | Key Finding | Reference |
| Zinc (Zn) | This compound | Foliar Spray | Bt Cotton | Maximum growth and yield; highest absorption rate between 3-6 hours. | [7] |
| Zinc (Zn) | EDTA | Foliar Spray | Bt Cotton | Lower growth and yield compared to Zinc Gluconate. | [7] |
| Iron (Fe) | This compound | Foliar Spray | Bt Cotton | Higher absorption compared to Fe EDTA. | [7] |
| Iron (Fe) | EDTA | Foliar Spray | Bt Cotton | Lower absorption compared to Fe Gluconate. | [7] |
| Multiple | This compound | Foliar Spray | Maize | More efficiently taken up than oxide sources. | |
| Multiple | EDTA | Foliar Spray | Maize | More efficiently taken up than oxide sources. |
This compound vs. Lignosulfonates and Citric Acid
Lignosulfonates, byproducts of the paper industry, and citric acid, a weak organic acid, are also used as natural chelating agents.[3] While they are biodegradable, their chelating strength and stability can be lower than that of this compound, particularly in certain soil pH ranges.
Further research is needed for a direct quantitative comparison between this compound and these alternatives across a wide range of crops and conditions. However, the inherent properties of this compound, such as its high water solubility and stability over a broad pH range, suggest a strong potential for effective nutrient delivery.[2]
Experimental Protocols
To ensure the validity and reproducibility of studies evaluating nutrient uptake enhancers, detailed experimental protocols are crucial. Below are examples of methodologies employed in relevant agricultural studies.
Foliar Application Efficacy Trial in Bt Cotton
-
Objective: To compare the effect of foliar application of gluconate and EDTA chelated micronutrients on the growth, yield, and nutrient absorption of Bt cotton.
-
Experimental Design: Randomized block design with multiple treatments and replications.
-
Treatments:
-
Control (no spray)
-
Water spray
-
Foliar spray of Zinc Gluconate
-
Foliar spray of Zinc EDTA
-
Foliar spray of Iron Gluconate
-
Foliar spray of Iron EDTA
-
(Other micronutrient chelates as per study design)
-
-
Application: Foliar sprays are typically applied at critical growth stages, such as flowering and boll development. Application rates and volumes should be standardized across treatments.
-
Data Collection:
-
Nutrient Absorption: Leaf samples are collected at specific time intervals (e.g., 3, 6, 12, 24, 48 hours) after spraying to determine the concentration of the applied nutrient using atomic absorption spectrophotometry or ICP-MS.[7]
-
Growth Parameters: Plant height, number of leaves, and leaf area are measured at regular intervals.
-
Yield Parameters: Number of bolls per plant, boll weight, and total seed cotton yield are recorded at harvest.[7]
-
-
Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Isotope Tracer Studies for Nutrient Translocation
-
Objective: To trace the uptake, translocation, and distribution of a nutrient from a chelated foliar fertilizer within the plant.
-
Methodology:
-
Isotope Labeling: The nutrient of interest (e.g., Zinc) is labeled with a stable or radioactive isotope (e.g., ⁶⁵Zn).[8]
-
Application: The isotopically labeled chelated nutrient is applied to specific leaves of the plant.
-
Sample Collection: Different plant parts (treated leaves, new leaves, stems, roots, fruits/grains) are harvested at various time points after application.
-
Analysis: The concentration of the isotope in each plant part is measured using techniques like gamma-ray spectrometry (for radioactive isotopes) or inductively coupled plasma mass spectrometry (ICP-MS) (for stable isotopes).[8][9] This allows for the quantification of nutrient movement from the point of application to other parts of the plant.
-
Signaling Pathways and Mechanisms of Uptake
The enhanced uptake of nutrients chelated with this compound is attributed to the stable and soluble nature of the chelate, which facilitates its transport across the plant's cuticle and cell membranes. While the precise signaling cascade initiated by the uptake of a glucoheptonate-chelated nutrient is an area of ongoing research, the general mechanisms for micronutrient uptake provide a foundational understanding.
For instance, in the case of iron, plants have evolved two primary strategies for its acquisition from the soil: a reduction-based strategy (Strategy I) in non-graminaceous plants and a chelation-based strategy (Strategy II) in graminaceous plants.[10][11]
Strategy I (Reduction-Based) Iron Uptake:
References
- 1. researchtrend.net [researchtrend.net]
- 2. converte.com.au [converte.com.au]
- 3. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 4. canadagrowsupplies.com [canadagrowsupplies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulated for Success: Chelation Improves Foliar Micronutrient Applications [kochagronomicservices.com]
- 7. ijcmas.com [ijcmas.com]
- 8. mdpi.com [mdpi.com]
- 9. Using a dual-stable isotope tracer method to study the uptake, xylem transport and distribution of Fe and its chelating agent from stereoisomers of an Fe(III)-chelate used as fertilizer in Fe-deficient Strategy I plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron uptake and transport in plants: The good, the bad, and the ionome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Glucoheptonate: A Step-by-Step Guide
The proper disposal of sodium glucoheptonate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The primary approach is to adhere strictly to local, state, and federal regulations, as the end-user is ultimately responsible for determining if the material qualifies as hazardous waste at the time of disposal.[1][2]
Immediate Safety and Handling
Before any cleanup or disposal, ensure the use of appropriate Personal Protective Equipment (PPE) to prevent contact with skin and eyes and to avoid inhalation of dust.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use suitable chemical-resistant gloves.
-
Respiratory Protection: If dust is generated, an approved dust mask or respirator is recommended.[1][3]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
Step-by-Step Disposal and Decontamination Protocol
The disposal method for this compound depends on the nature of the waste (uncontaminated, contaminated, or spilled) and the quantity.
Phase 1: Spill Containment and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent contamination and ensure safety.
For Solid/Powder Spills:
-
Ventilate the Area: Ensure adequate ventilation.
-
Avoid Dust Generation: Prevent the dispersion of dust into the air.[1][3][4]
-
Collect Material: Carefully sweep, shovel, or vacuum the dry material.[1]
-
Containerize: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3][5]
-
Rinse Area: After the solid material has been removed, flush the spill area thoroughly with water.[1][5]
For Liquid Spills (Solutions):
-
Contain the Spill: Use absorbent materials such as sand, diatomaceous earth, or universal binders to contain the liquid.[6]
-
Collect and Store: Place the absorbent material into an appropriate container for disposal.[6]
-
Prevent Entry into Waterways: Take measures to prevent the spill from entering drains, surface water, or groundwater.[3][4][6]
-
Decontaminate: Wash the affected area thoroughly with water.
Phase 2: Approved Disposal Procedures
This compound is generally not regulated as a dangerous good for transport and is considered biodegradable.[2][7][8] However, disposal practices must align with institutional policies and local regulations.
For Small Quantities (Lab-Scale):
-
For minor amounts, flushing the material down the sewer with copious amounts of water may be permissible.[5] Always check with local wastewater regulations first.
For Large Quantities or Contaminated Waste:
-
Licensed Disposal Service: The most recommended method is to contact a licensed professional waste disposal service.[3]
-
Chemical Destruction: Alternatively, the material can be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]
-
Neutralization: For major spills of liquid solutions, neutralization to a specific pH may be required before disposal.[7][8]
Disposal of Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent).[9]
-
The rinsed containers can then be offered for recycling or reconditioning.[9]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[9]
Regulatory and Safety Data Summary
While specific quantitative limits for disposal are not provided in the safety data sheets, the following table summarizes key toxicological and hazard data.
| Data Point | Value / Classification | Source |
| Oral Toxicity (LD50, Rat) | > 2000 mg/kg (estimated) | [1] |
| Hazardous Classification | Not classified as hazardous | [1][7][8] |
| Biodegradability | Biodegradable | [7][8] |
| Transport Regulation (DOT/TDG) | Not regulated | [1][2] |
| Dust Explosion Hazard (Kst) | 67 bar.m/s | [1] |
Note on Experimental Protocols: The information presented is compiled from Safety Data Sheets (SDS), which are summary documents. They do not contain detailed experimental protocols for the toxicological or environmental data cited.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Glucoheptonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Glucoheptonate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
This compound, in its solid form, is generally not considered hazardous.[1] However, the generation of dust can create a potential explosion hazard and may cause mild irritation to the skin, eyes, and respiratory tract.[2] The liquid form also necessitates careful handling to prevent splashes and skin contact.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets. The level of protection may vary depending on the physical form of the substance and the specific laboratory procedures.
| Protection Type | Solid/Dust Form | Liquid Form | Rationale & Citations |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][4] | Wear eye/face protection, such as safety glasses or goggles.[3] | To prevent eye contact with dust particles or liquid splashes that may cause mild irritation.[2] |
| Hand Protection | Protective gloves are a matter of personal preference, though compatible chemical-resistant gloves are recommended.[2][4] | Wear suitable chemical protection gloves tested according to EN 374.[3] | To prevent prolonged skin contact which may lead to temporary irritation.[2] |
| Respiratory Protection | Approved dust masks are recommended for dust levels below the Threshold Limit Value (TLV). For higher concentrations, a fitted particulate filter respirator is necessary.[2] | In case of inadequate ventilation or exposure to vapors/aerosols, wear respiratory protection.[3] | To avoid inhalation of dust which can cause coughing and sneezing.[2] |
| Body Protection | Protective clothing as required to prevent skin contact.[2] Long-sleeved clothing is also advised.[5] | Wear protective clothing to prevent skin exposure.[3] | To minimize skin contact with the chemical.[2][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key steps from preparation to disposal.
Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : It is the responsibility of the end-user to determine if the material meets the criteria of hazardous waste at the time of disposal.[2]
-
Disposal Method : Dispose of the substance in accordance with federal, provincial, and local regulations.[2][6] In many cases, it can be flushed down the sewer with copious amounts of water, but this should be confirmed with local authorities.[7]
-
Container Disposal : Contaminated containers should be handled in the same way as the substance itself and should not be treated as household waste.[3][7] Where practical, containers should be recycled by a licensed contractor.[7]
-
Spill Residue : For spills, collect the material by vacuuming or sweeping for solids, or with an absorbent material for liquids.[2][3] The collected waste should be placed in an approved, labeled container for disposal.[2]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
